CCT241533 dihydrochloride
説明
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特性
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H/t15-,17-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFVLTMSBOZYOU-FXKISCCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CCT241533 Dihydrochloride: A Technical Guide to a Potent and Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of CCT241533. It is designed to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its biological context and laboratory use.
Introduction to CHK2 and the Role of CCT241533
Checkpoint Kinase 2 (CHK2) is a key transducer kinase in the DNA damage response (DDR) pathway.[3][5] Upon DNA double-strand breaks (DSBs), the MRE11-RAD50-NBS1 (MRN) complex detects the damage and activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][5] ATM then phosphorylates CHK2 at threonine 68 (T68), leading to CHK2 dimerization and full activation through autophosphorylation.[1][5] Activated CHK2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][5]
CCT241533 has emerged as a valuable chemical probe to investigate the multifaceted roles of CHK2. Its high potency and selectivity allow for the precise dissection of CHK2-mediated signaling pathways.[3][6] Notably, CCT241533 has been shown to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a synergistic therapeutic strategy in cancer treatment.[1][3][7]
Mechanism of Action
CCT241533 functions as an ATP-competitive inhibitor of CHK2.[2][4][6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[3][5] This reversible binding prevents the endogenous ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.[1] The inhibition of CHK2 by CCT241533 is characterized by the suppression of its autophosphorylation at Serine 516 (S516) and the prevention of downstream signaling events, such as the degradation of the p53-regulator, HDMX.[1][3]
Quantitative Data
The following tables summarize the key quantitative parameters of CCT241533, providing a clear comparison of its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (over CHK1) |
| CHK2 | 3 | 1.16 | >63-fold |
| CHK1 | 190 - 245 | Not Reported | - |
Data compiled from multiple sources.[2][4][6]
Table 2: Cellular Activity - Growth Inhibition (GI₅₀)
| Cell Line | GI₅₀ (µM) |
| HT-29 (Human Colorectal Adenocarcinoma) | 1.7 |
| HeLa (Human Cervical Cancer) | 2.2 |
| MCF-7 (Human Breast Adenocarcinoma) | 5.1 |
GI₅₀ values were determined after a 96-hour exposure using an SRB assay.[1][7]
Table 3: Off-Target Effects
| Kinases with >80% Inhibition at 1 µM CCT241533 |
| PHK |
| MARK3 |
| GCK |
| MLK1 |
Screen performed against a panel of 85 kinases.[1][6]
Experimental Protocols
This section details the methodologies for key experiments frequently conducted with CCT241533.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CCT241533 against recombinant CHK2.
-
Methodology: A radiometric assay is typically employed.
-
Recombinant CHK2 enzyme is incubated with varying concentrations of CCT241533 in a kinase buffer containing a suitable substrate (e.g., a peptide substrate) and ATP.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
Following incubation, the reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cellular Growth Inhibition (Sulforhodamine B - SRB Assay)
-
Objective: To measure the cytotoxic or cytostatic effects of CCT241533 on cultured cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of CCT241533 for a specified duration (e.g., 96 hours).
-
After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.[2]
-
Immunoblotting (Western Blotting)
-
Objective: To assess the inhibition of CHK2 activity in cells by monitoring the phosphorylation status of CHK2 and its downstream targets.
-
Methodology:
-
Cells are treated with a DNA damaging agent (e.g., etoposide or bleomycin) in the presence or absence of CCT241533.[1]
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total CHK2, phosphorylated CHK2 (p-CHK2 S516 or p-CHK2 T68), or other downstream targets.[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Potentiation Assay
-
Objective: To evaluate the ability of CCT241533 to enhance the cytotoxicity of other agents, such as PARP inhibitors.
-
Methodology:
-
Cells are treated with increasing concentrations of a cytotoxic agent (e.g., a PARP inhibitor) alone or in combination with a fixed, non-toxic concentration of CCT241533 (often at its GI₅₀).[1][2]
-
Cell viability is assessed after a defined period (e.g., 96 hours for an SRB assay or 7-10 days for a colony formation assay).[1][2]
-
The Potentiation Index (PI) is calculated as the ratio of the GI₅₀ of the cytotoxic agent alone to the GI₅₀ of the cytotoxic agent in combination with CCT241533. A PI greater than 1 indicates potentiation.[1][2]
-
Visualizations
The following diagrams illustrate the CHK2 signaling pathway and a typical experimental workflow for evaluating CCT241533.
Caption: The CHK2 signaling pathway in response to DNA damage.
Caption: A generalized experimental workflow for studying CCT241533.
Conclusion
This compound is a powerful and selective tool for the investigation of CHK2 biology. Its well-characterized mechanism of action and potency make it an invaluable reagent for probing the DNA damage response and for exploring novel therapeutic combinations, particularly with PARP inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the effective use of CCT241533 in a research setting, ultimately contributing to a deeper understanding of CHK2's role in cancer and other diseases.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. aacrjournals.org [aacrjournals.org]
CCT241533 selectivity profile against other kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). The information presented herein is intended to support further research and drug development efforts by providing detailed data on its target engagement and off-target activities.
Quantitative Selectivity Profile
CCT241533 is a highly potent inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM[1][2][3]. Its selectivity has been rigorously assessed against a broad panel of kinases, revealing a favorable profile with limited off-target activity at a concentration of 1 µM.
A screen against 85 different kinases demonstrated that CCT241533 is remarkably selective for CHK2[1][4]. The primary off-target kinases identified are detailed in the table below. Notably, the inhibitor displays an 80-fold selectivity for CHK2 over the closely related CHK1 kinase[1][4].
| Target Kinase | IC50 (nM) | % Inhibition at 1 µM | Notes |
| CHK2 | 3 | - | Primary Target |
| CHK1 | 245 | - | 80-fold selectivity over CHK1[1][4] |
| PHK | - | >80% | Off-target kinase[1][4] |
| MARK3 | - | >80% | Off-target kinase[1][4] |
| GCK | - | >80% | Off-target kinase[1][4] |
| MLK1 | - | >80% | Off-target kinase[1][4] |
Experimental Protocols
The kinase selectivity of CCT241533 was determined using a radiometric kinase assay. The following is a representative protocol based on standard methodologies for this type of assay.
In Vitro Kinase Profiling: Radiometric Assay
This protocol outlines the general procedure for assessing the inhibitory activity of a compound against a panel of kinases. The kinase profiling for CCT241533 was conducted by The National Centre for Protein Kinase Profiling (MRC Protein Phosphorylation Unit, Dundee, UK)[1].
Objective: To determine the percentage of inhibition of a panel of kinases by CCT241533 at a fixed concentration.
Materials:
-
Recombinant kinases
-
Specific peptide substrates for each kinase
-
CCT241533 stock solution (in DMSO)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution (unlabeled)
-
Stop solution (e.g., 1% phosphoric acid)
-
P81 phosphocellulose filter paper
-
Scintillation counter
-
Microtiter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of CCT241533 in DMSO. For single-point screening, a final assay concentration of 1 µM was used.
-
Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.
-
Assay Plate Setup: Aliquot the kinase/substrate master mix into the wells of a microtiter plate.
-
Compound Addition: Add CCT241533 or DMSO (as a vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase to provide a sensitive measure of competitive inhibition[1].
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture from each well onto a P81 phosphocellulose filter paper. The phosphorylated peptide substrate binds to the paper, while the unincorporated radiolabeled ATP does not.
-
Washing: Wash the filter paper multiple times with a stop solution (e.g., 1% phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Detection: Air-dry the filter paper and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for the CCT241533-treated samples relative to the DMSO control. The percentage inhibition is determined as: % Inhibition = 100 - ((Activity with Compound / Activity with DMSO) * 100)
Visualizations
Signaling Pathway of CHK2
The following diagram illustrates the central role of CHK2 in the DNA damage response pathway. Upon DNA double-strand breaks (DSBs), the MRN complex recruits and activates ATM, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis. CCT241533 acts by directly inhibiting the kinase activity of CHK2.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the key steps in the radiometric kinase assay workflow used to determine the selectivity profile of CCT241533.
References
- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
CCT241533 Dihydrochloride and the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] The DDR is a complex signaling network that cells activate in response to genotoxic stress to maintain genomic integrity. CHK2 plays a pivotal role in the ATM-mediated signaling cascade, which is primarily activated by DNA double-strand breaks (DSBs).[2][3] Upon activation, CHK2 phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[4][5]
Given its central role in the DDR, CHK2 has emerged as a compelling target for cancer therapy. The rationale is that inhibiting CHK2 could sensitize cancer cells, particularly those with defects in other checkpoint proteins like p53, to the effects of DNA-damaging agents.[3] CCT241533 was developed as a tool to probe the function of CHK2 and as a potential therapeutic agent.[2] Research has shown that while CCT241533 has modest cytotoxic effects on its own, it significantly potentiates the cell-killing effects of Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting a promising combination therapy strategy.[3][6] This guide provides an in-depth technical overview of CCT241533, its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
CCT241533 functions as an ATP-competitive inhibitor of CHK2.[6] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP-binding pocket of the CHK2 kinase domain.[2][3] This binding action prevents ATP from accessing the kinase, thereby inhibiting its catalytic activity.
The canonical activation of CHK2 begins with the sensing of DNA DSBs by the MRE11–RAD50–NBS1 (MRN) complex.[2][6] This complex recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[7] ATM then phosphorylates CHK2 on threonine 68 (T68) within its serine-glutamine/threonine-glutamine cluster domain (SCD).[2][4] This initial phosphorylation event induces a conformational change that promotes the dimerization of CHK2 molecules. This dimerization facilitates trans-autophosphorylation on residues such as Threonine 383 and 387, leading to the full activation of the kinase.[2][6] A subsequent cis-autophosphorylation at Serine 516 is often used as a biomarker for CHK2 activation.[2][6]
By occupying the ATP pocket, CCT241533 prevents the autophosphorylation steps required for full CHK2 activation, effectively halting the downstream signaling cascade.[6] This leads to the inhibition of CHK2-mediated phosphorylation of its targets, which include the CDC25 family of phosphatases (leading to cell cycle arrest), the tumor suppressor p53, and BRCA1 (implicated in homologous recombination repair).[4][5][6]
Quantitative Data
The efficacy and selectivity of CCT241533 have been characterized both in vitro and in cellular assays.
| Parameter | Value | Description | Reference |
| CHK2 IC₅₀ | 3 nM | The half-maximal inhibitory concentration against recombinant CHK2 kinase activity. | [1][6][8] |
| CHK1 IC₅₀ | 190 - 245 nM | The half-maximal inhibitory concentration against the related kinase CHK1, indicating >60-fold selectivity for CHK2. | [2][8] |
| CHK2 Kᵢ | 1.16 nM | The inhibitor constant, representing the binding affinity of CCT241533 to CHK2. | [1][8] |
| Cell Line | CCT241533 GI₅₀ (µM) | Full pS516 Inhibition (µM) | Full Band Shift Inhibition (µM) | p53 Status | Reference |
| HT-29 (Colon) | 1.7 | 1 | 5 | Defective | [6][9] |
| HeLa (Cervical) | 2.2 | 1 | 10 | Defective | [6][9] |
| MCF-7 (Breast) | 5.1 | - | - | Wild-Type | [8][9] |
| Combination | Cell Line | Assay Type | Potentiation Index (PI) | Finding | Reference |
| CCT241533 + PARP Inhibitor | HeLa, HT-29 | SRB / CFA | PI > 1 | Significant potentiation of cytotoxicity. The combination enhances apoptosis. | [3][6] |
| CCT241533 + Bleomycin | HeLa, HT-29 | SRB / CFA | Not significant | No significant potentiation of cytotoxicity was observed. | [6] |
| Note: The Potentiation Index (PI) is the ratio of the GI₅₀ of the genotoxic agent alone to the GI₅₀ of the agent in combination with CCT241533. A PI > 1 indicates synergy. Specific PI values were not consistently reported across studies, but the potentiation with PARP inhibitors was consistently described as significant.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize CCT241533.
Western Blotting for CHK2 Activity Markers
This protocol is used to assess the phosphorylation status and mobility shift of CHK2, which are indicators of its activation state, following DNA damage and inhibitor treatment.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., HT-29, HeLa) to 70-80% confluency.
-
Treat cells with the desired concentrations of CCT241533 for a specified pre-incubation time, followed by treatment with a DNA-damaging agent (e.g., etoposide, bleomycin) or a PARP inhibitor for the indicated duration.[6]
-
Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.[11]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[12]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Total CHK2
-
Phospho-CHK2 (Ser516)
-
Phospho-CHK2 (Thr68)
-
GAPDH or β-actin (as a loading control)[6]
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a CCD imager or X-ray film.[14]
Cell Viability (Sulforhodamine B - SRB) Assay
This colorimetric assay is used to determine cytotoxicity and calculate the GI₅₀ (the concentration that causes 50% growth inhibition).
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of concentrations of CCT241533, a second agent (e.g., a PARP inhibitor), or a combination of both.
-
Incubate the plate for 96 hours.[6]
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm on a microplate reader.
-
Calculate the GI₅₀ values from dose-response curves.
Synergy with PARP Inhibitors
The most significant finding regarding CCT241533 is its ability to potentiate the cytotoxicity of PARP inhibitors.[3][6] This interaction is rooted in the concept of synthetic lethality. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can degenerate into more lethal DSBs during DNA replication.
In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. The ATM-CHK2 pathway plays a role in promoting HR repair, in part through the phosphorylation of BRCA1.[6] By inhibiting CHK2 with CCT241533, the HR repair pathway is compromised. Therefore, in cancer cells treated with both a PARP inhibitor and CCT241533, both a major SSB repair pathway and a major DSB repair pathway are disabled. This leads to an accumulation of unrepairable DNA damage and subsequent cell death (apoptosis).[6] This effect is particularly pronounced in cells that are already p53-deficient, as they have a compromised G1 checkpoint and are more reliant on the G2 checkpoint, which is regulated by CHK2.[6][15]
Conclusion
CCT241533 dihydrochloride is a powerful research tool and a potential therapeutic agent that acts as a potent and selective inhibitor of CHK2. By targeting the ATP-binding pocket of the kinase, it effectively abrogates the cellular response to DNA double-strand breaks mediated through the ATM-CHK2 axis. While its efficacy as a standalone agent is limited, its ability to significantly enhance the cytotoxicity of PARP inhibitors presents a rational and promising strategy for combination cancer therapy.[6][16] This synergistic interaction, based on the principle of synthetic lethality, could be particularly beneficial in treating p53-deficient tumors that are heavily reliant on CHK2-dependent checkpoints for survival in the face of DNA damage.[6] Further research and clinical investigation are warranted to fully realize the therapeutic potential of combining CHK2 inhibition with PARP inhibition in targeted cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. DNA Damage during Reoxygenation Elicits a Chk2-Dependent Checkpoint Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
Methodological & Application
Application Notes and Protocols for CCT241533 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1][2][3][4][5] By targeting CHK2, CCT241533 can disrupt cell cycle checkpoints, interfere with DNA repair mechanisms, and potentiate the cytotoxicity of other anticancer agents, particularly PARP inhibitors.[1][4][5] These application notes provide a comprehensive overview of the experimental use of CCT241533 dihydrochloride in cell culture, including its mechanism of action, protocols for use, and expected outcomes in relevant cancer cell lines.
Mechanism of Action
CCT241533 binds to the ATP pocket of CHK2, effectively inhibiting its kinase activity.[1][2][4][5] In response to double-strand DNA breaks (DSBs), CHK2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase. Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1][6] CCT241533 blocks these downstream signaling events, as evidenced by the inhibition of CHK2 autophosphorylation at Serine 516 and the prevention of HDMX degradation.[1][2][4][5] Notably, the inhibition of CHK2 by CCT241533 has been shown to synergize with PARP inhibitors, leading to increased cancer cell death.[1][7][8]
Signaling Pathway of CHK2 Inhibition by CCT241533
Caption: CHK2 signaling pathway and its inhibition by CCT241533.
Quantitative Data
The following table summarizes the in vitro potency and cellular activity of CCT241533.
| Parameter | Value | Cell Lines / Conditions | Reference |
| In Vitro Potency | |||
| CHK2 IC₅₀ | 3 nM | Recombinant CHK2 enzyme assay | [1][2][3][5] |
| CHK2 Kᵢ | 1.16 nM | Recombinant CHK2 enzyme assay | [2][3][9] |
| CHK1 IC₅₀ | 190 - 245 nM | Recombinant CHK1 enzyme assay | [2][9] |
| Cellular Activity | |||
| HT-29 GI₅₀ | 1.7 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |
| HeLa GI₅₀ | 2.2 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |
| MCF-7 GI₅₀ | 5.1 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2][9] |
| Recommended Cellular Concentration | 0.5 - 5 µM | For inhibition of CHK2 activity in cells | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Briefly vortex to mix.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Cell Culture Treatment with CCT241533
Materials:
-
Cancer cell lines of interest (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
CCT241533 stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and allow them to adhere overnight.
-
The following day, prepare serial dilutions of the CCT241533 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of CCT241533. Include a vehicle control (medium with the same concentration of DMSO used in the treatment wells).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
Assessment of Cell Viability (SRB Assay)
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Protocol:
-
After the treatment period, fix the cells by gently adding cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for CHK2 Pathway Inhibition
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
For biomarker analysis, pre-incubate cells with CCT241533 for 1 hour before adding a DNA damaging agent (e.g., 50 µM etoposide) for an additional 5 hours.[1][10]
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pS516 CHK2 signal and stabilization of HDMX levels upon co-treatment with a DNA damaging agent indicates effective CHK2 inhibition by CCT241533.[1]
Experimental Workflow
Caption: General experimental workflow for in vitro studies using CCT241533.
Conclusion
This compound is a valuable research tool for investigating the role of CHK2 in DNA damage response and for exploring novel combination cancer therapies. The protocols outlined above provide a framework for utilizing this compound in cell culture experiments. Researchers should optimize treatment conditions for their specific cell lines and experimental questions.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
CCT241533 Dihydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 dihydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of CCT241533, focusing on its biochemical and cellular activities. The information herein is intended to guide researchers in designing and executing experiments to explore the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
CCT241533 selectively inhibits CHK2, a serine/threonine kinase that is activated in response to DNA double-strand breaks.[2] Its mechanism involves competing with ATP for binding to the kinase domain of CHK2.[1][4] In cancer cells, particularly those with a deficient p53 pathway, inhibition of CHK2 can abrogate cell cycle arrest and apoptosis, leading to increased sensitivity to DNA-damaging agents, most notably PARP inhibitors.[1][2] This potentiation of cytotoxicity with PARP inhibitors is a key area of investigation for CCT241533.[1][2]
Figure 1: Simplified signaling pathway of CHK2 activation and its inhibition by CCT241533.
Biochemical and Cellular Activity Data
The following tables summarize the key quantitative data for this compound based on various in vitro assays.
Table 1: Biochemical Potency and Selectivity
| Target | Assay Type | Metric | Value | Reference |
| CHK2 | Radiometric Kinase Assay | IC50 | 3 nM | [1][3][5] |
| CHK2 | Radiometric Kinase Assay | Ki | 1.16 nM | [3][4][5] |
| CHK1 | Radiometric Kinase Assay | IC50 | 245 nM | [4] |
| hERG | Electrophysiology Assay | IC50 | 22 µM | [5][6] |
Table 2: Cellular Growth Inhibition
| Cell Line | p53 Status | Assay Type | Metric | Value (µM) | Reference |
| HT-29 | Mutant | SRB Assay | GI50 | 1.7 | [1][4] |
| HeLa | Wild-type (HPV E6) | SRB Assay | GI50 | 2.2 | [1][4] |
| MCF-7 | Wild-type | SRB Assay | GI50 | 5.1 | [1][4] |
Experimental Protocols
CHK2 Inhibition Biochemical Assay (Radiometric)
This protocol is designed to determine the in vitro potency (IC50) of CCT241533 against recombinant CHK2 enzyme.
Materials:
-
Recombinant CHK2 enzyme
-
This compound
-
ATP (with [γ-32P]ATP)
-
CHK2 substrate (e.g., CHKtide peptide)
-
Kinase buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of CCT241533 in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the CHK2 substrate.
-
Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-32P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of CCT241533 and determine the IC50 value using non-linear regression analysis.
Cell Growth Inhibition Assay (Sulforhodamine B - SRB)
This assay measures the cytotoxicity of CCT241533 by determining the growth inhibitory concentration (GI50).[1]
Figure 2: Workflow for the Sulforhodamine B (SRB) cell growth inhibition assay.
Procedure:
-
Seed cells (e.g., HT-29, HeLa) in 96-well plates and allow them to attach for 24-36 hours.[1]
-
Treat the cells with a serial dilution of CCT241533. Include a vehicle control (DMSO).
-
Incubate the plates for 96 hours (approximately four cell doublings).[1]
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance on a plate reader at 510 nm.
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Immunoblotting for CHK2 Activity
This protocol is used to assess the cellular activity of CCT241533 by measuring the inhibition of CHK2 autophosphorylation at Serine 516 (S516) in response to DNA damage.[1][2]
Materials:
-
Cell lines (e.g., HT-29)
-
This compound
-
DNA damaging agent (e.g., etoposide or a PARP inhibitor)[1]
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH (loading control)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat cells with CCT241533 or vehicle for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 50 µM etoposide) for a specified time (e.g., 5 hours).[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of CHK2 S516 phosphorylation relative to total CHK2 and the loading control.
PARP Inhibitor Potentiation Assay
This assay determines the ability of CCT241533 to enhance the cytotoxicity of PARP inhibitors.[1] The potentiation index (PI) is calculated to quantify this effect.
Procedure:
-
Perform a cell growth inhibition assay (e.g., SRB or colony formation assay) as described above.
-
Create two treatment groups:
-
Group 1: Increasing concentrations of the PARP inhibitor alone.
-
Group 2: Increasing concentrations of the PARP inhibitor in combination with a fixed concentration of CCT241533 (typically the GI50 value).[1]
-
-
After the incubation period (96 hours for SRB, 7-10 days for colony formation), determine the GI50 for the PARP inhibitor in both groups.[1]
-
Calculate the Potentiation Index (PI) using the following formula:
PI = (GI50 of PARP inhibitor alone) / (GI50 of PARP inhibitor + CCT241533)
A PI value greater than 1 indicates potentiation.[1]
Conclusion
This compound is a valuable research tool for investigating the role of CHK2 in the DNA damage response and for exploring novel combination therapies in oncology. The protocols provided here offer a framework for the in vitro characterization of this potent and selective inhibitor. Proper experimental design and data interpretation are crucial for understanding its full therapeutic potential.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Unlocking Synergistic Cancer Therapy: Application Notes for Colony Formation Assays with CCT241533 and PARP Inhibitors
For Immediate Release
[City, State] – [Date] – In a significant advancement for cancer research and drug development, new application notes and detailed protocols are now available for investigating the synergistic effects of CCT241533, a potent CHK2 inhibitor, and PARP inhibitors using the colony formation assay. These resources provide researchers, scientists, and drug development professionals with the necessary tools to explore this promising combination therapy for various cancer models.
The released protocols detail the experimental workflow for assessing the long-term survival and proliferative capacity of cancer cells following treatment with CCT241533 and a PARP inhibitor, such as olaparib. By leveraging the principle of synthetic lethality, this combination therapy has demonstrated enhanced cancer cell killing, a phenomenon that can be quantitatively assessed using the described colony formation assay.
Introduction
Checkpoint kinase 2 (CHK2) is a critical component of the DNA damage response (DDR) pathway, activated in response to double-strand DNA breaks.[1] CCT241533 is a potent and selective ATP-competitive inhibitor of CHK2 with an IC50 of 3 nM.[2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block the repair of single-strand DNA breaks.[3] In cancer cells with deficient DNA repair pathways, the combination of a PARP inhibitor with a CHK2 inhibitor can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2] The colony formation assay is a gold-standard in vitro method to evaluate the long-term effects of cytotoxic agents on cell viability and reproductive integrity.[4][5]
These application notes provide a framework for researchers to investigate the synergistic cytotoxicity of CCT241533 and PARP inhibitors.
Data Presentation
The synergistic effect of combining CCT241533 and a PARP inhibitor can be quantified using the Potentiation Index (PI). The PI is the ratio of the GI50 (the concentration that causes 50% growth inhibition) of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with a fixed concentration of CCT241533. A PI value greater than 1 indicates a synergistic effect.
Table 1: Synergistic Effect of CCT241533 and Olaparib on Colony Formation in HeLa Cells
| Treatment Group | Concentration of Olaparib (µM) | Mean Number of Colonies (± SD) | Surviving Fraction | Potentiation Index (PI) |
| Vehicle Control | 0 | 200 (± 15) | 1.00 | - |
| CCT241533 alone | 0 | 180 (± 12) | 0.90 | - |
| Olaparib alone | 1 | 150 (± 10) | 0.75 | - |
| 3 | 100 (± 8) | 0.50 | - | |
| 10 | 50 (± 5) | 0.25 | - | |
| CCT241533 + Olaparib | 1 | 90 (± 7) | 0.45 | 2.5 |
| 3 | 40 (± 4) | 0.20 | ||
| 10 | 10 (± 2) | 0.05 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Signaling Pathway
In response to DNA double-strand breaks, ATM kinase is activated and subsequently phosphorylates and activates CHK2.[6] Activated CHK2 plays a role in cell cycle arrest and DNA repair.[3] PARP inhibitors block the repair of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication.[3] The combination of PARP inhibition and CHK2 inhibition by CCT241533 impairs the homologous recombination repair pathway, leading to an accumulation of unrepaired DNA damage and ultimately, apoptosis.[2]
Caption: CCT241533 and PARP inhibitor synergy pathway.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CCT241533 (dissolved in DMSO)
-
PARP inhibitor (e.g., Olaparib, dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% Acetic Acid
Experimental Workflow
Caption: Colony formation assay experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and determine cell viability.
-
Seed a predetermined number of viable cells (e.g., 500-2000 cells/well, optimize for cell line) into 6-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor and a fixed, non-toxic concentration of CCT241533 (e.g., at its GI50).
-
Include the following treatment groups in triplicate:
-
Vehicle control (DMSO)
-
CCT241533 alone
-
PARP inhibitor alone (multiple concentrations)
-
CCT241533 in combination with the PARP inhibitor (multiple concentrations)
-
-
Replace the medium in the wells with the drug-containing medium.
-
-
Incubation:
-
Colony Fixation and Staining:
-
Once colonies in the control wells are visible and contain at least 50 cells, aspirate the medium.[8]
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.[8] This can be done manually or using colony counting software.
-
Calculate the Surviving Fraction (SF) for each treatment: SF = (mean number of colonies in treated wells) / (mean number of colonies in control wells).
-
Calculate the Potentiation Index (PI) to quantify synergy.[2]
-
Conclusion
The combination of CCT241533 and PARP inhibitors represents a promising therapeutic strategy for a range of cancers. The provided application notes and protocols offer a robust framework for researchers to investigate this synergy using the colony formation assay. The detailed methodology and data presentation guidelines will facilitate standardized and reproducible research in this exciting area of oncology drug development.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT241533 Dihydrochloride in an In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks, CHK2 is activated by ataxia-telangiectasia mutated (ATM) kinase, subsequently phosphorylating downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[1] Due to its central role in maintaining genomic integrity, CHK2 is a compelling target for anti-cancer therapies. Inhibition of CHK2 can sensitize cancer cells, particularly those with p53 deficiencies, to DNA-damaging agents and PARP inhibitors.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of CCT241533 dihydrochloride in a human tumor xenograft model.
Mechanism of Action: CHK2 in the DNA Damage Response
Upon DNA damage, the ATM kinase is recruited and activated, in turn phosphorylating and activating CHK2. Activated CHK2 then phosphorylates a number of downstream effectors, including p53 and BRCA1, to orchestrate the cellular response to the damage. By inhibiting CHK2, CCT241533 disrupts this signaling cascade, preventing the cell from effectively responding to DNA damage and potentially leading to mitotic catastrophe and cell death, especially in combination with other DNA-damaging agents.
CHK2 Signaling Pathway in DNA Damage Response
Experimental Protocols
This section details the protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of this compound. The protocol is based on established methodologies for xenograft models and incorporates specific information found for CCT241533.
Cell Line Selection
Human colorectal adenocarcinoma HT-29 cells are a suitable model for this study as CCT241533 has been shown to inhibit CHK2 activation in this cell line.[1]
Animal Model
-
Species: Athymic Nude Mice (nu/nu) or SCID mice, female, 6-8 weeks old.
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
Experimental Workflow
References
Application Notes: Synergistic Cytotoxicity of CCT241533 and Olaparib in HeLa Cells
Introduction
The combination of CCT241533, a potent and selective inhibitor of Checkpoint kinase 2 (CHK2), and Olaparib, a Poly(ADP-ribose) polymerase (PARP) inhibitor, presents a promising therapeutic strategy for cancer treatment.[1][2] Olaparib is known to induce synthetic lethality in cancer cells with deficiencies in DNA repair pathways, such as those with BRCA mutations.[3][4] It functions by inhibiting PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs).[4][5] Inhibition of PARP leads to the accumulation of SSBs, which can then result in the formation of more lethal double-strand breaks (DSBs).[3][4][6] In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[3][4]
CCT241533 is an ATP-competitive inhibitor of CHK2 with high selectivity.[2][7][8] CHK2 is a key protein kinase in the DNA damage response (DDR), activated in response to DSBs. While CHK1 is primarily associated with replication stress, CHK2 plays a significant role in the ATM-mediated response to DSBs. The combination of a PARP inhibitor with a CHK1/2 inhibitor has been shown to enhance antitumor effects.[9][10] Specifically, the combination of CCT241533 and Olaparib has been observed to potentiate the cytotoxic effects of PARP inhibition in cancer cell lines, including HeLa cells.[1][8]
Mechanism of Synergy
The synergistic effect of combining CCT241533 and Olaparib in HeLa cells is believed to stem from the dual disruption of critical DNA damage repair pathways. Olaparib-induced PARP inhibition leads to an accumulation of DSBs. Concurrently, inhibition of CHK2 by CCT241533 is thought to impair the subsequent homologous recombination repair of these DSBs, potentially through the inhibition of BRCA1 phosphorylation.[8] This combined assault on the DNA repair machinery results in an overwhelming level of DNA damage, leading to catastrophic genomic instability and enhanced cancer cell death.[8]
Application in HeLa Cells
HeLa, a human cervical cancer cell line, is a widely used model in cancer research. Studies have shown that CCT241533 potentiates the cytotoxicity of Olaparib in HeLa cells.[1] The growth inhibitory IC50 (GI50) of CCT241533 alone in HeLa cells has been determined to be 2.2 μM.[2][8] The combination therapy has been shown to be more effective at reducing cell viability and inducing apoptosis compared to either agent alone.[1]
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Value | Reference |
| GI50 | HeLa | CCT241533 | 2.2 µM | [2][8] |
| IC50 | - | CCT241533 (for CHK2) | 3 nM | [2][8] |
| Ki | - | CCT241533 (for CHK2) | 1.16 nM | [2] |
| IC50 | - | CCT241533 (for CHK1) | 245 nM | [8] |
Experimental Protocols
1. Cell Culture
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CCT241533 and Olaparib on cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[11]
-
Drug Treatment:
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with CCT241533, Olaparib, or the combination for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
4. Immunofluorescence for DNA Damage (γH2AX Foci Formation)
This protocol allows for the visualization and quantification of DNA double-strand breaks.[11]
-
Cell Culture and Treatment: Grow HeLa cells on coverslips in a multi-well plate and treat with CCT241533 and/or Olaparib for the desired time.[11]
-
Fixation and Permeabilization:
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).[11]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Olaparib - NCI [dctd.cancer.gov]
- 7. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chk1 inhibition-induced BRCAness synergizes with olaparib in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of the ATR/CHK1 pathway overcomes resistance to olaparib and dysregulates DNA damage response prote… [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
Application Notes: CCT241533 Dihydrochloride for Inducing Apoptosis in Cancer Cells
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2] CHK2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks.[1] Once activated, CHK2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis, thereby playing a crucial role in maintaining genomic integrity.[1][3]
Mechanism of Action
In response to genotoxic stress, CHK2 is phosphorylated and activated, leading to a signaling cascade that controls cell fate. CCT241533 selectively binds to the ATP pocket of CHK2, inhibiting its kinase activity.[1][2] This inhibition is demonstrated by a reduction in CHK2 autophosphorylation at Serine 516 (S516) and prevention of the characteristic mobility band shift seen in activated CHK2 on Western blots.[1][2]
While CCT241533 exhibits single-agent cytotoxic activity in the low micromolar range in several cancer cell lines, its primary therapeutic potential lies in its ability to potentiate the cytotoxic effects of other anticancer agents, particularly PARP (Poly ADP-ribose polymerase) inhibitors.[1][2] This synergistic effect is most pronounced in cancer cells with a defective p53 tumor suppressor pathway.[1] The inhibition of CHK2 by CCT241533 abrogates a key DNA damage checkpoint, making p53-deficient cells more susceptible to the apoptosis induced by PARP inhibitors.[1]
Quantitative Data
The following tables summarize the biochemical and cellular activities of CCT241533.
Table 1: Biochemical Activity of CCT241533
| Target | Potency Type | Value (nM) | Selectivity |
| CHK2 | IC₅₀ | 3 | ~80-fold vs. CHK1 |
| CHK1 | IC₅₀ | ~245 | N/A |
Data compiled from multiple sources.[1]
Table 2: Single-Agent Cytotoxicity (GI₅₀) of CCT241533 in Human Cancer Cell Lines
| Cell Line | p53 Status | Assay Type | GI₅₀ (µM) |
| HT-29 | Defective/Mutant | SRB | 1.7 |
| HeLa | Defective | SRB | 2.2 |
| MCF-7 | Wild-Type | SRB | 5.1 |
GI₅₀ (Growth Inhibition 50) values determined by Sulforhodamine B (SRB) assay after 96 hours of treatment.[1]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by CCT241533 and a typical experimental workflow for its evaluation.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the growth inhibitory effects of CCT241533.[4][5][6]
Materials:
-
Adherent cancer cell lines (e.g., HT-29, HeLa)
-
Complete culture medium
-
CCT241533 dihydrochloride
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader (510-565 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of CCT241533 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[7]
-
Washing: Discard the supernatant and wash the plate 4-5 times with 1% acetic acid to remove unbound dye.[6] Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[6]
-
Solubilization: Air dry the plate again. Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to dissolve the protein-bound dye.[4]
-
Measurement: Read the absorbance (OD) at 510-565 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Materials:
-
Cancer cell lines
-
CCT241533 and/or PARP inhibitor (e.g., Olaparib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5-1 x 10⁶ cells in 6-well plates. After 24 hours, treat cells with the desired concentrations of CCT241533 and/or other agents for the specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with media. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of CHK2 Inhibition
This protocol validates the mechanism of CCT241533 by measuring the phosphorylation status of CHK2.[11]
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
CCT241533
-
DNA damaging agent (e.g., 50 µM etoposide or a PARP inhibitor)[12]
-
RIPA or similar cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of CCT241533 for 1 hour.[12]
-
Induce DNA Damage: Add a DNA damaging agent (e.g., etoposide) and incubate for an additional 4-5 hours to induce CHK2 phosphorylation.[12]
-
Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-p-CHK2 S516) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): To detect total CHK2 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.[11]
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preparing stable stock solutions of CCT241533 dihydrochloride
Technical Support Center: CCT241533 Dihydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the preparation and storage of stable stock solutions of this compound, a potent and selective CHK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound? A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions of this compound, as it allows for high solubility, with concentrations of 100 mM or approximately 30 mg/mL being achievable.[1][2] For applications requiring an organic solvent-free solution, water can be used, but with significantly lower solubility.
Q2: What are the solubility limits of this compound in common solvents? A2: The solubility of this compound varies significantly across different solvents. For ease of comparison, the quantitative data is summarized in the table below.
| Solvent | Maximum Concentration | Molar Concentration (Approx. MW: 515.41 g/mol ) |
| DMSO | 100 mM | 100 mM |
| Water | 10 mM (with gentle warming) | 10 mM |
| Ethanol | ~5 mg/mL[3] | ~9.7 mM |
Note: Some suppliers report different molecular weights for the hydrochloride vs. dihydrochloride salt. Always use the batch-specific molecular weight found on the vial or Certificate of Analysis for precise calculations.
Q3: How should stock solutions of this compound be stored for optimal stability? A3: For long-term stability, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for up to one month or at -80°C for up to one year.[4] The solid powder form is stable for at least four years when stored at -20°C.[1][3]
Q4: Can I prepare an aqueous solution without using an organic solvent? A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid compound in aqueous buffers.[1] this compound is soluble up to 10 mM in water with gentle warming. However, it is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - The concentration exceeds the solubility limit for the chosen solvent.- Insufficient agitation or mixing.- The quality of the solvent has degraded (e.g., moisture-absorbed DMSO). | - Verify that the target concentration does not exceed the values in the solubility table.- Gently warm the solution (e.g., to 37°C) and use a vortex or sonication bath to aid dissolution.[5]- Use fresh, high-purity DMSO, as moisture can reduce solubility.[4] |
| Precipitate forms in the stock solution during storage. | - The solution was not fully dissolved initially.- The storage temperature is too high, or the solution experienced freeze-thaw cycles.- Solvent evaporation from a poorly sealed vial. | - Warm the vial gently to see if the compound redissolves.- Before use, centrifuge the vial to pellet the precipitate and carefully transfer the supernatant. The actual concentration may be lower than calculated.- Ensure vials are sealed tightly and always aliquot stock solutions to avoid repeated freezing and thawing.[4] |
| Inconsistent or unexpected experimental results. | - Degradation of the compound due to improper storage.- Inaccurate concentration due to incomplete dissolution or precipitation.- Use of an aqueous solution that was stored for more than one day. | - Prepare fresh stock solutions regularly.- Ensure the compound is fully dissolved before aliquoting and storage.- Always prepare fresh aqueous solutions immediately before the experiment. |
Experimental Protocols
Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For 1 mL of a 100 mM solution (using MW 515.41 g/mol ), 51.54 mg is required.
-
Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gently warm the solution and/or place it in an ultrasonic water bath for short intervals until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use, tightly sealed vials. Store these aliquots at -20°C or -80°C, protected from light.
Visualized Data and Workflows
CCT241533 is a selective inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[3] In response to double-strand breaks, the ATM kinase is activated and phosphorylates CHK2, which in turn phosphorylates downstream targets to initiate cell cycle arrest and DNA repair.[6]
Caption: CCT241533 inhibits CHK2 activation in the DNA damage response.
Caption: A logical workflow for preparing stable stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CCT241533 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the CHK2 inhibitor, CCT241533, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved CCT241533 in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in a solvent like DMSO is rapidly introduced into an aqueous environment where it is less soluble. Several factors can contribute to this:
-
High Final Concentration: The final concentration of CCT241533 in your cell culture medium may be exceeding its aqueous solubility limit. The recommended concentration for cellular use is between 500 nM and 5 µM.[1]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.
Solutions:
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly, first, create an intermediate dilution of CCT241533 in your pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.
-
Gradual Addition and Mixing: Add the CCT241533 stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even distribution.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is kept low, ideally below 0.5% and preferably below 0.1%, as higher concentrations can be toxic to cells.[2]
Q2: My CCT241533-containing media was initially clear, but I observed a precipitate after incubation. What could be the reason?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media over time:
-
Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that may affect the solubility of CCT241533.
-
pH Changes in Media: As cells metabolize, the pH of the culture medium can change, which can alter the solubility of the compound.
-
Interaction with Media Components: CCT241533 may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.
-
Evaporation: Evaporation of the medium can increase the concentration of CCT241533, potentially exceeding its solubility limit.
Solutions:
-
Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator.
-
Use Buffered Media: Ensure your medium is adequately buffered to maintain a stable pH.
-
Proper Storage of Stock Solutions: Store your DMSO stock solutions of CCT241533 at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[3]
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation.
Q3: What is the recommended solvent for preparing CCT241533 stock solutions?
A3: The recommended solvent for preparing stock solutions of CCT241533 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][4] It is important to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[4]
Q4: How can I determine the maximum soluble concentration of CCT241533 in my specific cell culture medium?
A4: You can perform a simple solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the highest concentration of CCT241533 that remains in solution in your specific experimental conditions.
Data Presentation
Table 1: Solubility and Potency of CCT241533
| Parameter | Value | Reference |
| Solubility in DMSO | 96 mg/mL (200.43 mM) | [4] |
| Solubility in Water | 24 mg/mL | [4] |
| Solubility in Ethanol | 7 mg/mL | [4] |
| Recommended Cellular Working Concentration | 500 nM - 5 µM | [1] |
| CHK2 IC₅₀ | 3 nM | [3][5][6] |
| CHK2 Kᵢ | 1.16 nM | [3][6] |
| HT-29 GI₅₀ | 1.7 µM | [3][7][8] |
| HeLa GI₅₀ | 2.2 µM | [3][7][8] |
| MCF-7 GI₅₀ | 5.1 µM | [3][7] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of CCT241533 in Cell Culture Media
Objective: To determine the highest concentration of CCT241533 that remains soluble in a specific cell culture medium under standard incubation conditions.
Materials:
-
CCT241533 powder
-
Anhydrous DMSO
-
Your complete cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as required for your cell line.
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 600 nm
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve CCT241533 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
-
Prepare Serial Dilutions in Media:
-
Pre-warm your complete cell culture medium to 37°C.
-
In sterile microcentrifuge tubes, prepare a series of dilutions of the CCT241533 stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 50 µM.
-
Crucially, ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level for your cells (e.g., 0.5%). To achieve this, you may need to make an intermediate dilution of your stock in DMSO first.
-
Include a "vehicle control" well containing only the medium with the same final DMSO concentration.
-
-
Incubate and Observe:
-
Pipette 200 µL of each dilution and the vehicle control into separate wells of a 96-well plate.
-
Visually inspect the wells for any immediate signs of precipitation.
-
Incubate the plate at 37°C with 5% CO₂.
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at 600 nm at each time point. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of CCT241533 that remains clear (no visible precipitate and no significant increase in absorbance at 600 nm) is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for CCT241533 precipitation.
Caption: CHK2 signaling pathway and the inhibitory action of CCT241533.
References
- 1. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taiclone.com [taiclone.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CCT241533 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCT241533 in in vitro experiments. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CCT241533?
A1: CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3][4][5] CHK2 is a crucial component of the DNA damage response (DDR) pathway, activated by ATM in response to double-strand breaks.[1] By inhibiting CHK2, CCT241533 prevents the downstream signaling that leads to cell cycle arrest and DNA repair.[1]
Q2: What is the recommended concentration range for CCT241533 in cell-based assays?
A2: The recommended concentration for cellular use typically ranges from 500 nM to 5 µM.[6] However, the optimal concentration is cell line-dependent and should be determined empirically. For CHK2 target engagement, complete inhibition of CHK2 autophosphorylation (pS516) has been observed at concentrations as low as 1 µM in some cell lines.[1]
Q3: In which in vitro applications is CCT241533 most effective?
A3: CCT241533 has been shown to be most effective at potentiating the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer cell lines.[1][2][3][7] It has shown limited efficacy as a single agent or in combination with certain other genotoxic agents like bleomycin.[1][6]
Q4: How should I prepare and store CCT241533?
A4: CCT241533 is soluble in DMSO and DMF.[4][7] For stock solutions, dissolve the compound in fresh, anhydrous DMSO. Stock solutions can be stored at -20°C or -80°C for extended periods, though it is recommended to aliquot to avoid repeated freeze-thaw cycles.[4][8] For cell-based assays, dilute the DMSO stock solution in culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[9]
Troubleshooting Guide
Issue 1: I am not observing the expected potentiation of my PARP inhibitor with CCT241533.
-
Possible Cause 1: Suboptimal concentration of CCT241533.
-
Solution: Perform a dose-response matrix experiment with varying concentrations of both CCT241533 and the PARP inhibitor to identify the optimal synergistic concentrations.
-
-
Possible Cause 2: The cell line used is not sensitive to CHK2 inhibition.
-
Solution: Confirm that the cell line has a functional CHK2 signaling pathway. You can do this by treating the cells with a DNA damaging agent (e.g., etoposide) and assessing CHK2 activation via Western blot for phosphorylated CHK2 (pS516).[1]
-
-
Possible Cause 3: The experimental endpoint is not appropriate.
Issue 2: The GI50 (Growth Inhibitory 50%) value of CCT241533 in my cell line is significantly higher than published values.
-
Possible Cause 1: Cell line-specific differences.
-
Possible Cause 2: Issues with the CCT241533 compound.
-
Solution: Verify the purity and integrity of your CCT241533 stock. If possible, confirm its activity through an in vitro kinase assay or by assessing its ability to inhibit CHK2 phosphorylation in a sensitive cell line.
-
-
Possible Cause 3: Assay methodology.
-
Solution: The choice of viability assay (e.g., SRB, MTT, CellTiter-Glo) can influence the calculated GI50. Ensure your chosen assay is appropriate for your cell line and experimental goals.
-
Data Presentation
Table 1: In Vitro Activity of CCT241533
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 (CHK2) | - | 3 nM | [1][2][3][5][10] |
| Biochemical Ki (CHK2) | - | 1.16 nM | [1][2][5] |
| GI50 | HT-29 | 1.7 µM | [1][2] |
| HeLa | 2.2 µM | [1][2] | |
| MCF-7 | 5.1 µM | [2][6] | |
| Recommended Cellular Concentration | Various | 0.5 - 5 µM | [6] |
Experimental Protocols
Cell Viability (SRB) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for exponential growth over the course of the experiment (typically 1,000-5,000 cells/well). Allow cells to attach for 24-36 hours.[1]
-
Compound Treatment: Prepare serial dilutions of CCT241533 and/or the combination drug in culture medium. Add the compounds to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 96 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values.
Western Blot for CHK2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Pre-treat cells with the desired concentrations of CCT241533 for 1 hour.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 50 µM etoposide) and incubate for an additional 5 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-CHK2 (Ser516) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the level of CHK2 phosphorylation. Use a loading control like GAPDH or β-actin to normalize the data.
Visualizations
Caption: CCT241533 inhibits CHK2, potentiating PARP inhibitor-induced DNA damage.
Caption: Troubleshooting workflow for lack of PARP inhibitor potentiation.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. caymanchem.com [caymanchem.com]
- 8. adooq.com [adooq.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
Potential off-target effects of CCT241533 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the CCT241533 inhibitor. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of CCT241533?
A1: CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a key serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] X-ray crystallography has confirmed that CCT241533 binds to the ATP pocket of CHK2.[2][3] Its primary mechanism is to block the kinase activity of CHK2, thereby preventing the phosphorylation of its downstream targets.
Q2: What are the recommended working concentrations for CCT241533 in cell-based assays?
A2: The recommended concentration for cellular use ranges from 500 nM to 5 µM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically. The growth inhibitory 50 (GI50) has been reported to be 1.7 µM in HT-29 cells, 2.2 µM in HeLa cells, and 5.1 µM in MCF-7 cells.[2][3]
Q3: What are the known off-target effects of CCT241533?
A3: While CCT241533 is highly selective for CHK2 over CHK1 (approximately 80-fold selectivity), it can inhibit other kinases at higher concentrations.[1][2] In a screen of 85 kinases, 1 µM of CCT241533 was found to inhibit Phosphorylase Kinase (PHK), MAP Kinase Kinase Kinase Kinase 3 (MAP4K3 or GCK), Mixed Lineage Kinase 1 (MLK1), and MAP/microtubule affinity-regulating kinase 3 (MARK3) by over 80%.[1][2]
Q4: How can I confirm that CCT241533 is inhibiting CHK2 in my cells?
A4: Inhibition of CHK2 activity can be confirmed by monitoring the phosphorylation status of CHK2 and its downstream targets. A common method is to perform an immunoblot analysis to detect a decrease in the autophosphorylation of CHK2 at Serine 516 (S516) following DNA damage induction (e.g., with etoposide or bleomycin).[2][3][5] Another biomarker is the stabilization of HDMX, a protein that is normally targeted for degradation upon phosphorylation by CHK2.[2][3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cell death at low inhibitor concentrations | Potent off-target effects on kinases essential for cell survival in your specific cell line. | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits CHK2 phosphorylation (pS516) without causing excessive toxicity. 2. Use a structurally unrelated CHK2 inhibitor: Compare the phenotype with another CHK2 inhibitor to see if the toxicity is target-specific. 3. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic and if it correlates with CHK2 inhibition. |
| Unexpected or paradoxical cellular phenotype (e.g., altered cell cycle profile different from expected G2/M arrest) | Inhibition of off-target kinases such as MARK3, which is involved in microtubule dynamics and cell polarity. | 1. Validate with siRNA/shRNA: Use a genetic approach to knockdown CHK2 and compare the phenotype to that observed with CCT241533.[6] 2. Profile off-target activity: If the phenotype persists and is not recapitulated by CHK2 knockdown, consider if it aligns with the known functions of PHK, GCK, MLK1, or MARK3. 3. Perform a dose-response analysis: Atypical phenotypes may only appear at higher concentrations where off-target engagement is more likely. |
| Inconsistent immunoblotting results for CHK2 phosphorylation | Technical variability in sample preparation or antibody performance. | 1. Optimize DNA damage induction: Ensure consistent induction of DNA damage to robustly activate the ATM-CHK2 pathway. Titrate the concentration and duration of the DNA damaging agent. 2. Use fresh lysates: Prepare fresh cell lysates for each experiment, as phospho-proteins can be labile. 3. Validate antibodies: Ensure your phospho-CHK2 (S516 and T68) and total CHK2 antibodies are specific and used at the recommended dilutions. |
| Lack of potentiation of cytotoxicity with genotoxic agents (e.g., bleomycin, etoposide) | CCT241533 has been reported to not potentiate the cytotoxicity of several genotoxic agents, despite clear evidence of CHK2 inhibition.[2][7] | 1. Consider combination with PARP inhibitors: CCT241533 has been shown to significantly potentiate the cytotoxicity of PARP inhibitors like olaparib and AG14447, particularly in p53-deficient cells.[2][8] 2. Cellular context is key: The potentiation effect is context-dependent. The lack of potentiation with certain agents may be due to redundant DNA repair pathways in the cell line being used. |
Data Summary
Table 1: In Vitro Potency and Selectivity of CCT241533
| Target | Assay Type | Potency | Reference |
| CHK2 | IC50 | 3 nM | [2][3][4] |
| CHK2 | Ki | 1.16 nM | [2][3] |
| CHK1 | IC50 | 245 nM | [2] |
Table 2: Off-Target Kinase Inhibition Profile of CCT241533 at 1 µM
| Off-Target Kinase | % Inhibition | Reference |
| PHK | >80% | [2] |
| GCK (MAP4K2) | >80% | [1] |
| MLK1 (MAP3K9) | >80% | [1][2] |
| MARK3 | >80% | [1][2] |
Table 3: Cellular Activity of CCT241533 in Various Cancer Cell Lines
| Cell Line | Assay Type | GI50 (µM) | Reference |
| HT-29 (Colon) | SRB Assay | 1.7 | [2] |
| HeLa (Cervical) | SRB Assay | 2.2 | [2] |
| MCF-7 (Breast) | SRB Assay | 5.1 | [2] |
Experimental Protocols
Protocol 1: Immunoblotting for CHK2 Activation and Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of CCT241533 (or DMSO as a vehicle control) for 1 hour.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 50 µM etoposide) and incubate for a further 5 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-CHK2 (S516), phospho-CHK2 (T68), total CHK2, and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate for detection.
Protocol 2: Cytotoxicity Potentiation Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: Treat cells with increasing concentrations of a PARP inhibitor (e.g., olaparib) in the presence or absence of a fixed concentration of CCT241533 (typically at its GI50).
-
Incubation: Incubate the cells for 96 hours.
-
Cell Viability Assay: Assess cell viability using a Sulforhodamine B (SRB) assay or a similar method.
-
Data Analysis: Calculate the GI50 for the PARP inhibitor alone and in combination with CCT241533. The Potentiation Index (PI) can be calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI > 1 indicates potentiation.
Visualizations
Caption: The ATM-CHK2 signaling pathway in response to DNA damage and the inhibitory action of CCT241533.
References
- 1. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancertools.org [cancertools.org]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: CCT241533 Off-Target Kinase Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase profile of CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments involving this compound.
Off-Target Kinase Profile of CCT241533
CCT241533 is a highly potent and selective ATP-competitive inhibitor of CHK2 with an IC50 of 3 nM.[1][2][3][4][5] However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. A screening of CCT241533 at a concentration of 1 µM against a panel of 85 kinases revealed off-target activity.[1][6]
Summary of Off-Target Activity
The following table summarizes the identified off-target kinases that showed significant inhibition when tested with 1 µM of CCT241533.
| Off-Target Kinase | Abbreviation | % Inhibition at 1 µM CCT241533 |
| Phosphorylase Kinase | PHK* | >80% |
| MAP/microtubule affinity-regulating kinase 3 | MARK3 | >80% |
| Glucokinase | GCK | >80% |
| Mixed Lineage Kinase 1 | MLK1 | >80% |
*Note: The original publication identifies PHK (Phosphorylase Kinase) as an off-target. It is presumed that "AHK" in the query is a reference to this kinase.[1][6]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a cellular phenotype that is inconsistent with CHK2 inhibition. Could this be an off-target effect?
A1: Yes, it is possible. While CCT241533 is highly selective for CHK2, the potent inhibition of off-targets like PHK, MARK3, GCK, and MLK1 at concentrations approaching or exceeding 1 µM could lead to unexpected biological responses.[1][6] It is crucial to consider the functional roles of these off-target kinases in your experimental system.
Q2: What are the primary functions of the identified off-target kinases?
A2:
-
Phosphorylase Kinase (PHK): A key enzyme in the regulation of glycogenolysis.
-
MAP/microtubule affinity-regulating kinase 3 (MARK3): Involved in the regulation of microtubule dynamics, cell polarity, and DNA damage response.[7]
-
Glucokinase (GCK): Acts as a glucose sensor in pancreatic beta-cells and hepatocytes, playing a crucial role in glucose homeostasis.
-
Mixed Lineage Kinase 1 (MLK1): A member of the MAP kinase kinase kinase (MAP3K) family that can activate JNK and p38 signaling pathways in response to cellular stress.[8]
Q3: How can we confirm if an observed effect is on-target (CHK2-mediated) or off-target?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Correlation: Correlate the observed phenotype with the IC50 for CHK2 (3 nM) versus the concentrations where off-target effects are noted (>80% inhibition at 1 µM).[1][2][3] An effect that only manifests at higher concentrations is more likely to be off-target.
-
Use of a Structurally Unrelated CHK2 Inhibitor: If a different, structurally distinct CHK2 inhibitor recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CHK2. If the resulting phenotype matches that of CCT241533 treatment, it confirms an on-target mechanism.
-
Rescue Experiments: If you suspect an off-target effect (e.g., on MARK3), overexpressing a drug-resistant mutant of MARK3 while treating with CCT241533 could potentially rescue the phenotype.
Q4: What is the recommended concentration range for using CCT241533 to ensure CHK2 selectivity in cell-based assays?
A4: To maintain high selectivity for CHK2, it is recommended to use CCT241533 at the lowest effective concentration that elicits the desired on-target effect, ideally well below 1 µM. Cellular activity, such as the inhibition of CHK2 autophosphorylation, has been demonstrated at concentrations as low as 1 µM.[6] However, given the potent enzymatic IC50 of 3 nM, it is advisable to perform a dose-titration experiment to determine the optimal concentration for your specific cell line and endpoint.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target IC50 Determination
This protocol describes a general method to determine the IC50 value of CCT241533 against a purified off-target kinase (e.g., MARK3). Luminescence-based assays, such as ADP-Glo™, are common non-radioactive methods.
Materials:
-
Purified recombinant off-target kinase (e.g., MARK3)
-
Specific peptide substrate for the kinase
-
CCT241533 stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of CCT241533 in DMSO. Then, dilute these concentrations into the kinase reaction buffer. A typical final assay concentration might range from 10 µM to 0.1 nM.
-
Reaction Setup: In a 384-well plate, add the kinase and CCT241533 (or DMSO for control) to the wells.
-
Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at room temperature.
-
Detect ADP Formation: Stop the reaction and measure the amount of ADP generated by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each CCT241533 concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay to Monitor Off-Target Kinase Activity
This protocol provides a general workflow to assess the effect of CCT241533 on the activity of an off-target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate via Western Blot.
Materials:
-
Relevant human cell line
-
CCT241533
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated substrate and the total protein of that substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western Blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of CCT241533 concentrations (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control (DMSO) for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an antibody against the total protein for the substrate to serve as a loading control. b. Quantify the band intensities. A decrease in the ratio of the phospho-specific signal to the total protein signal with increasing concentrations of CCT241533 indicates inhibition of the upstream off-target kinase.
Visualizations
Caption: Simplified CHK2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. Synthetic lethal interactions for kinase deficiencies to DNA damage chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize solvent toxicity (DMSO) with CCT241533
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing solvent toxicity, specifically from Dimethyl Sulfoxide (DMSO), when working with the CHK2 inhibitor, CCT241533.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for CCT241533?
A1: CCT241533 is highly soluble in DMSO, with solubility up to 100 mM.[1] For aqueous solutions, it is soluble up to 10 mM in water with gentle warming.[1] Due to its high solubility, DMSO is a common solvent for preparing stock solutions of CCT241533.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The safe concentration of DMSO is cell-type dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, and some are tolerant up to 1%.[2] However, primary cells are often more sensitive, and toxicity can be observed at concentrations as low as 0.1%.[2] It is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q3: What are the signs of DMSO toxicity in my cell culture experiments?
A3: DMSO toxicity can manifest in various ways, including:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology.
-
Alterations in gene expression and cell signaling pathways.[6][7]
-
Induction of cellular stress responses, such as the unfolded protein response.[8]
Q4: Can DMSO interfere with the activity of CCT241533 or other pathways?
A4: Yes, DMSO is not an inert solvent and can have biological effects. At higher concentrations, it has been shown to affect cell signaling pathways, including the NF-κB and MAPK pathways.[6][7] It can also induce apoptosis and modulate cellular stress responses.[9] Therefore, it is critical to use the lowest effective concentration of DMSO and include a vehicle control (media with the same final DMSO concentration as the drug treatment) in all experiments to account for any solvent-specific effects.
Q5: Are there any alternatives to DMSO for dissolving CCT241533?
A5: While CCT241533 is also soluble in water with gentle warming (up to 10 mM), its solubility in other common cell culture-compatible solvents is not as well-documented.[1] Some potential alternatives to DMSO that have been explored for other compounds include Cyrene™ and zwitterionic liquids (ZILs), which are reported to have lower toxicity.[10][11][12] However, the solubility and compatibility of CCT241533 in these alternative solvents would need to be experimentally determined. For some compounds, ethanol can also be a less harsh solvent.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in vehicle control. | DMSO concentration is too high for the cell line. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration (typically ≤ 0.5%). Always include an untreated control (no DMSO) for comparison. |
| Inconsistent results between experiments. | 1. Inconsistent final DMSO concentration. 2. Degradation of CCT241533 stock solution. 3. Variability in cell health. | 1. Carefully calculate and ensure the final DMSO concentration is consistent across all wells and experiments. 2. Aliquot CCT241533 stock solution and store at -80°C to avoid repeated freeze-thaw cycles. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| CCT241533 appears to have no effect at expected concentrations. | 1. CCT241533 precipitation out of solution upon dilution in aqueous media. 2. Insufficient incubation time. | 1. When diluting the DMSO stock, add it to the media dropwise while vortexing to prevent precipitation. Visually inspect the final solution for any precipitates. 2. Refer to published protocols for appropriate incubation times for your specific assay. For example, pre-incubation for 1 hour followed by a further 5 hours with a DNA damaging agent has been used.[14] |
| Unexpected cellular responses not attributable to CHK2 inhibition. | Off-target effects of DMSO on cellular signaling pathways. | Lower the final DMSO concentration to the minimum required to keep CCT241533 in solution. Ensure a vehicle control is always included to differentiate between DMSO effects and CCT241533-specific effects. |
Data Presentation
Table 1: Solubility of CCT241533
| Solvent | Solubility | Reference |
| DMSO | up to 100 mM | [1] |
| Water | up to 10 mM (with gentle warming) | [1] |
| DMF | 30 mg/ml | [15] |
| Ethanol | 5 mg/ml | [15] |
| PBS (pH 7.2) | 500 µg/ml | [15] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Condition | Recommended Max. Concentration | Notes | Reference |
| Most cell lines | 0.5% | Some robust cell lines may tolerate up to 1%. | [2] |
| Primary cells | ≤ 0.1% | More sensitive to DMSO toxicity. | [2] |
| General safe level | 0.1% | Considered safe for almost all cell types. | [2][13] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in your cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a media-only control (0% DMSO).
-
Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned experiments with CCT241533 (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability compared to the untreated control. This is your maximum tolerated DMSO concentration.
Protocol 2: Preparing CCT241533 Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of CCT241533 in 100% DMSO (e.g., 10 mM or 100 mM). Aliquot and store at -80°C.
-
Intermediate Dilutions (Optional): If necessary, prepare intermediate dilutions of your stock solution in 100% DMSO. This can help in achieving very low final concentrations accurately.
-
Working Solution: To prepare the final working solution, dilute the stock or intermediate solution directly into pre-warmed cell culture medium. Add the DMSO-drug solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing and prevent precipitation. The final DMSO concentration should not exceed the maximum tolerated level determined in Protocol 1.
Visualizations
Caption: CCT241533 inhibits CHK2 in the DNA damage response pathway.
Caption: Workflow for minimizing DMSO toxicity in CCT241533 experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study [thno.org]
- 9. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
CCT241533 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability, storage, and handling of CCT241533 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid compound should be stored at -20°C.[1] Some suppliers also indicate that storage at room temperature with a desiccant is acceptable for the solid form.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions of this compound can be prepared in various solvents. For optimal stability, it is recommended to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] If water is used as the solvent, it is advisable to filter-sterilize the solution.[4]
Q3: What are the known solubilities of this compound in common laboratory solvents?
A3: this compound exhibits solubility in several common solvents. The table below summarizes the reported solubility data. Please note that using fresh, anhydrous solvents is recommended, as moisture can reduce solubility, particularly in DMSO.[1]
| Solvent | Solubility |
| DMSO | up to 100 mM |
| Water | up to 10 mM (with gentle warming) |
| Ethanol | 7 mg/mL |
Data compiled from multiple sources.[1][2][3]
Q4: I am observing precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent this, consider preparing aliquots of a lower concentration for your working solutions. Always ensure the compound is fully dissolved before use in experiments.
Q5: What is the mechanism of action of CCT241533?
A5: CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][5][6] CHK2 is a crucial serine/threonine kinase involved in the DNA damage response pathway.[7] By inhibiting CHK2, CCT241533 can block the downstream signaling cascade that leads to cell cycle arrest and DNA repair.[5]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Instability.
-
Solution: Ensure that stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a recently thawed aliquot.
-
-
Possible Cause 2: Incomplete Solubilization.
-
Solution: Visually inspect your working solution to ensure there is no precipitate. If necessary, gently warm and vortex the solution before adding it to your cell cultures.
-
-
Possible Cause 3: Variability in Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability in cell number.
-
Issue: Low potency observed in kinase inhibition assays.
-
Possible Cause 1: Inaccurate Compound Concentration.
-
Solution: Verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer or another analytical method.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Optimize the ATP concentration in your assay. As CCT241533 is an ATP-competitive inhibitor, high concentrations of ATP can reduce its apparent potency.[6] Ensure the kinase is active and the substrate concentration is appropriate.
-
-
Possible Cause 3: Compound Degradation.
-
Solution: Use freshly prepared dilutions of the inhibitor. Avoid prolonged exposure of the compound to light or harsh chemical conditions.
-
Experimental Protocols
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content.[8][9][10]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration) and a positive control (a known cytotoxic agent).[2]
-
Incubate for the desired exposure time (e.g., 72 or 96 hours).[9][11]
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
Representative Protocol: CHK2 Kinase Inhibition Assay
This protocol is a representative example for determining the in vitro inhibitory activity of CCT241533 against CHK2. Specific conditions may need to be optimized.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).[12]
-
Enzyme: Recombinant active CHK2.
-
Substrate: A suitable peptide substrate for CHK2 (e.g., CHKtide).[13]
-
ATP: Prepare a stock solution of ATP in kinase buffer.
-
Test Compound: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Kinase Buffer
-
Diluted this compound or vehicle control.
-
Diluted CHK2 enzyme.
-
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often containing γ-³²P-ATP for radiometric detection, or using a fluorescence-based method).[12]
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radiometric assays).[12]
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate. For radiometric assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.[12]
-
Calculate the percentage of inhibition for each concentration of CCT241533 and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: CHK2 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for PARP Inhibitor Potentiation Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. zellx.de [zellx.de]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Navigating CCT241533 Experiments: A Guide to Consistent Results
Technical Support & Troubleshooting Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CCT241533, a potent and selective CHK2 inhibitor. Inconsistent results in experimental settings can be a significant challenge; this resource aims to address common issues through detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and clear data presentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential inconsistencies researchers may encounter when working with CCT241533.
Q1: Why am I observing variable cytotoxicity with CCT241533 as a single agent?
A1: The cytotoxic effect of CCT241533 alone can vary significantly between different cell lines. This is often linked to the cell line's specific genetic background and its dependence on the CHK2 pathway for survival. For instance, the growth inhibitory IC50 (GI50) has been reported as 1.7 µM in HT-29 cells, 2.2 µM in HeLa cells, and 5.1 µM in MCF-7 cells[1][2].
-
Troubleshooting Steps:
-
Cell Line Characterization: Ensure your cell line has an active CHK2 pathway. You can assess this by checking for the expression of key pathway components and observing CHK2 activation (e.g., phosphorylation at Ser516) in response to a DNA damaging agent like etoposide or ionizing radiation[1].
-
p53 Status: The p53 status of your cell line can influence the outcome of CHK2 inhibition. CHK2 inhibitors are often postulated to be more effective in a p53-deficient background[1][3].
-
Assay Duration: Ensure you are using a sufficiently long endpoint for your viability assay. A 96-hour sulforhodamine B (SRB) assay or a 7-10 day colony formation assay is recommended to capture the full effect of the inhibitor[1][2].
-
Q2: I am not seeing potentiation of my DNA damaging agent with CCT241533. Is this expected?
A2: Yes, this is a documented observation. While CCT241533 is a potent CHK2 inhibitor, it has been shown to not potentiate the cytotoxicity of several genotoxic agents, such as bleomycin, etoposide, or gemcitabine, in various cell lines[1][3][4].
-
Troubleshooting Steps:
-
Confirm CHK2 Inhibition: Before concluding a lack of potentiation, verify that CCT241533 is effectively inhibiting CHK2 in your experimental system. This can be done by assessing downstream markers of CHK2 activity, such as the inhibition of etoposide-induced CHK2 autophosphorylation at Ser516 or the prevention of HDMX degradation via Western blot[1][2].
-
Consider Combination with PARP Inhibitors: CCT241533 has been shown to significantly potentiate the cytotoxicity of PARP inhibitors[1][2][3][5]. This is because PARP inhibition can lead to an accumulation of DNA double-strand breaks, thereby increasing reliance on the CHK2 pathway. The combination of a PARP inhibitor with CCT241533 can therefore be a powerful therapeutic strategy[1][4].
-
Q3: What is the optimal concentration of CCT241533 to use in my cell-based assays?
A3: The recommended concentration for cellular use ranges from 500 nM to 5 µM[6]. The optimal concentration will depend on your specific cell line and the experimental endpoint.
-
Troubleshooting Steps:
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the GI50 of CCT241533 in your specific cell line.
-
Biomarker Modulation: For mechanism-based studies, you can use a concentration that effectively inhibits CHK2 activity without causing significant single-agent cytotoxicity. For example, concentrations as low as 0.5 µM have been shown to inhibit CHK2 autophosphorylation[1].
-
Q4: How should I prepare and store CCT241533?
A4: CCT241533 hydrochloride is soluble in DMSO[7]. For in vivo studies, specific solvent preparations are available[8].
-
Troubleshooting Steps:
-
Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles[7].
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability[7][9].
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent potency.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of CCT241533 from various studies.
Table 1: In Vitro Inhibitory Activity of CCT241533
| Target | Assay Type | IC50 | Ki | Reference |
| CHK2 | Enzyme Assay | 3 nM | 1.16 nM | [1][2][7] |
| CHK1 | Enzyme Assay | 245 nM | - | [1] |
Table 2: Cellular Growth Inhibition (GI50) of CCT241533 in Human Tumor Cell Lines
| Cell Line | Assay Type | GI50 (µM) | Reference |
| HT-29 | SRB Assay | 1.7 | [1][2] |
| HeLa | SRB Assay | 2.2 | [1][2] |
| MCF-7 | SRB Assay | 5.1 | [1][2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving CCT241533.
Protocol 1: Western Blot for CHK2 Pathway Activation
This protocol is designed to assess the effect of CCT241533 on CHK2 activation in response to DNA damage.
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with CCT241533: Pre-incubate cells with varying concentrations of CCT241533 (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control for 1 hour.
-
Induction of DNA Damage: Add a DNA damaging agent (e.g., 50 µM etoposide) to the media and incubate for a further 5 hours[1][4].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Protocol 2: Cell Viability (SRB) Assay for Potentiation Studies
This protocol is used to determine if CCT241533 potentiates the cytotoxicity of another agent.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over 96 hours.
-
Drug Treatment:
-
Add increasing concentrations of the cytotoxic agent (e.g., a PARP inhibitor) to the wells.
-
For the combination treatment, add the cytotoxic agent along with a fixed, non-toxic concentration of CCT241533 (e.g., its GI20).
-
Include wells with CCT241533 alone and vehicle control.
-
-
Incubation: Incubate the plates for 96 hours.
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values for the cytotoxic agent alone and in combination with CCT241533. The Potentiation Index (PI) can be calculated as the ratio of the GI50 of the agent alone to the GI50 in combination. A PI > 1 indicates potentiation[1][2].
Visualizing Key Pathways and Workflows
The following diagrams illustrate the CHK2 signaling pathway and a typical experimental workflow for investigating CCT241533's effects.
Caption: The ATM-CHK2 signaling pathway in response to DNA double-strand breaks.
Caption: A typical experimental workflow for troubleshooting inconsistent results with CCT241533.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
Technical Support Center: Investigating Resistance to CCT241533
This guide is intended for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to the CHK2 inhibitor, CCT241533. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments.
Troubleshooting Guide
Researchers may encounter various issues when developing and characterizing CCT241533-resistant cell lines. The table below outlines common problems, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to generate a resistant cell line (cells do not adapt to increasing CCT241533 concentrations) | 1. CCT241533 concentration is too high or increased too rapidly. 2. The cell line is highly sensitive and undergoes rapid apoptosis. 3. The drug is unstable in the culture medium over time. | 1. Start with a lower concentration of CCT241533 (e.g., IC20) and increase the concentration more gradually (e.g., 25-50% increments).[1] 2. Use a pulse-exposure method where the drug is added for a shorter period (e.g., 24-48 hours) and then removed to allow for recovery.[2][3] 3. Replace the medium with fresh CCT241533 more frequently (e.g., every 48-72 hours).[4] |
| Inconsistent IC50 values for CCT241533 in viability assays | 1. Inconsistent cell seeding density. 2. Variation in drug treatment duration. 3. Issues with the viability assay reagent (e.g., MTT, resazurin). 4. Cell passage number is too high, leading to phenotypic drift. | 1. Ensure a uniform cell number is seeded in each well.[5][6] 2. Standardize the incubation time with CCT241533 across all experiments. 3. Use fresh assay reagents and ensure proper incubation times for colorimetric or fluorometric development.[7][8] 4. Use cells within a consistent and low passage number range for all experiments.[9] |
| Resistant phenotype is lost after cryopreservation or a few passages without the drug | 1. The resistance mechanism is transient and not genetically stable. 2. A subpopulation of resistant cells is being outcompeted by sensitive cells in the absence of selective pressure. | 1. Continuously culture the resistant cell line in the presence of a maintenance dose of CCT241533. 2. Re-select the resistant population by gradually re-introducing the drug. 3. Freeze down multiple vials of the resistant cell line at early passages.[2][4] |
| No change in CHK2 expression or phosphorylation in resistant cells | 1. The resistance mechanism is independent of the direct target. 2. The antibody used for Western blotting is not optimal. | 1. Investigate alternative resistance mechanisms such as activation of compensatory signaling pathways or increased drug efflux.[10][11][12] 2. Validate the primary antibody for specificity and use appropriate controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CCT241533?
A1: CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (CHK2).[13] CHK2 is a key protein in the DNA damage response pathway.[14][15] When DNA damage occurs, CHK2 is activated and phosphorylates downstream targets to induce cell cycle arrest, facilitate DNA repair, or promote apoptosis.[15][16] CCT241533 binds to the ATP-binding pocket of CHK2, preventing its kinase activity and thereby abrogating the DNA damage checkpoint.[13][14]
Q2: What are the likely mechanisms of acquired resistance to CCT241533?
A2: While specific resistance mechanisms to CCT241533 are not extensively documented, based on resistance to other ATP-competitive kinase inhibitors, the following are plausible:[10][11][17]
-
Target Alteration: Mutations in the CHEK2 gene that alter the drug-binding site, such as "gatekeeper" mutations, could reduce the binding affinity of CCT241533.[12][18] Gene amplification of CHEK2 could also lead to higher levels of the target protein, requiring higher drug concentrations for inhibition.[17]
-
Activation of Compensatory Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the need for CHK2 signaling. For example, activation of the PI3K/AKT or ERK/MAPK pathways can promote cell survival and proliferation despite CHK2 inhibition.[19][20]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump CCT241533 out of the cell, reducing its intracellular concentration and efficacy.[12][21][22][23]
-
Loss of Target Expression: In some contexts, the loss of CHK2 expression or function might render cells insensitive to its inhibition, especially if they have alternative survival pathways.[24]
Q3: How can I confirm that my cell line is truly resistant to CCT241533?
A3: Resistance can be confirmed by performing a cell viability assay (e.g., MTT or resazurin) to compare the half-maximal inhibitory concentration (IC50) of CCT241533 in the parental (sensitive) and the developed resistant cell line.[3][5] A significant increase (typically several-fold) in the IC50 value for the resistant line indicates acquired resistance.[2] This should be a stable phenotype over several passages.
Q4: My resistant cells show no mutations in the CHK2 gene. What should I investigate next?
A4: If sequencing of the CHEK2 gene reveals no mutations, you should explore non-target-related resistance mechanisms. A good starting point is to use Western blotting to analyze the expression and phosphorylation status of key proteins in compensatory signaling pathways (e.g., p-AKT, p-ERK). Additionally, you can investigate the expression of common drug efflux pumps (e.g., P-glycoprotein).
Experimental Protocols
Protocol for Generating CCT241533-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines by continuous exposure to gradually increasing concentrations of CCT241533.[1][2][4]
Materials:
-
Parental cancer cell line of interest
-
CCT241533
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Hemocytometer or automated cell counter
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of CCT241533 for the parental cell line.
-
Initial Exposure: Seed the parental cells and treat them with a low concentration of CCT241533 (e.g., IC10-IC20).
-
Culture and Monitor: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the CCT241533 concentration by approximately 50-100%.
-
Repeat and Select: Repeat the process of adaptation and dose escalation. This process can take several months.[25]
-
Cryopreserve Stocks: At each stage of increased resistance, cryopreserve vials of the cells for backup.[2][4]
-
Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of CCT241533, characterize its level of resistance by determining the new IC50 value and compare it to the parental line.
Protocol for Cell Viability (MTT) Assay
This protocol is for determining the IC50 of CCT241533.
Materials:
-
Parental and resistant cell lines
-
CCT241533
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of CCT241533. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Western Blot Analysis
This protocol is for analyzing protein expression changes in resistant cells.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK2, anti-p-CHK2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-P-glycoprotein, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[26]
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol for In Vitro CHK2 Kinase Assay
This protocol is for directly measuring the activity of CHK2 in the presence of CCT241533. A kit-based approach (e.g., ADP-Glo™) is recommended for ease of use.[27]
Materials:
-
CHK2 Kinase Assay Kit (containing recombinant CHK2, substrate, ATP, and assay buffer)
-
CCT241533
-
Luminometer
Procedure:
-
Prepare Reagents: Follow the kit manufacturer's instructions to prepare all reagents.
-
Set up Kinase Reaction: In a 96-well plate, add the CHK2 enzyme, the specific substrate, and varying concentrations of CCT241533.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reaction at the recommended temperature and for the specified time to allow for phosphorylation of the substrate.
-
Detect ADP Production: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the CCT241533 concentration to determine the IC50 for CHK2 inhibition.
Visualizations
Caption: CCT241533 inhibits CHK2 in the DNA damage response pathway.
Caption: Workflow for generating a CCT241533-resistant cell line.
Caption: Troubleshooting logic for CCT241533 resistance mechanisms.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dojindo.com [dojindo.com]
- 9. benchchem.com [benchchem.com]
- 10. annexpublishers.com [annexpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to Chk2 Inhibitors: CCT241533 Dihydrochloride, AZD7762, and PF-477736
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent checkpoint kinase 2 (Chk2) inhibitors: CCT241533 dihydrochloride, AZD7762, and PF-477736. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool for their studies in cancer biology and drug discovery.
Introduction to Chk2 Inhibition
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor.[1] It plays a pivotal role in the DNA damage response (DDR) pathway, primarily activated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks.[2] Activated Chk2 phosphorylates a variety of downstream substrates, including the cell cycle regulators Cdc25A and Cdc25C, as well as the tumor suppressor p53.[2] This cascade of events leads to cell cycle arrest, allowing time for DNA repair, or, in the case of irreparable damage, the induction of apoptosis.[2][3] The central role of Chk2 in maintaining genomic integrity has made it an attractive target for cancer therapy. Inhibiting Chk2 can potentially sensitize cancer cells to DNA-damaging agents, particularly in tumors with defective p53 pathways.
Comparative Performance of Chk2 Inhibitors
The following sections and tables summarize the key characteristics of CCT241533, AZD7762, and PF-477736, focusing on their potency, selectivity, and mechanism of action.
Mechanism of Action
All three compounds are ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its catalytic activity.[3][4]
-
This compound is a potent and highly selective inhibitor of Chk2.[2][4]
-
AZD7762 is a potent dual inhibitor of both Chk1 and Chk2 kinases.[5][6]
-
PF-477736 is a potent and selective inhibitor of Chk1, with significantly lower activity against Chk2.[5]
Potency and Selectivity
The in vitro potency and selectivity of each inhibitor are crucial parameters for interpreting experimental results. The following table summarizes the reported IC50 and Ki values.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference(s) |
| This compound | Chk2 | 3 | 1.16 | ~80-fold vs. Chk1 (IC50 = 245 nM) | [4][7] |
| AZD7762 | Chk1 | 5 | 3.6 | Dual inhibitor | [6][8] |
| Chk2 | <10 | Not Reported | [8] | ||
| PF-477736 | Chk1 | Not Reported | 0.49 | ~100-fold vs. Chk2 | [5] |
| Chk2 | Not Reported | Not Reported |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Data and Protocols
This section details the methodologies for key experiments used to characterize these inhibitors and provides a visual representation of the Chk2 signaling pathway and a typical experimental workflow.
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow: Inhibitor Characterization
The following diagram outlines a typical workflow for evaluating a Chk2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a checkpoint kinase inhibitor, AZD7762, on tumor suppression and bone remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the CHK2 Inhibitors CCT241533 and VRX0466617 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent research-grade checkpoint kinase 2 (CHK2) inhibitors: CCT241533 and VRX0466617. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate compound for their preclinical studies.
Introduction to CHK2 Inhibition
Checkpoint kinase 2 (CHK2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway.[1] Upon DNA double-strand breaks, CHK2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis.[1] The inhibition of CHK2 is a promising therapeutic strategy, particularly in combination with DNA-damaging agents or PARP inhibitors, to enhance the killing of cancer cells.
Biochemical Potency and Selectivity
A direct comparison of the in vitro biochemical potency reveals that CCT241533 is a significantly more potent inhibitor of CHK2 than VRX0466617.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity against CHK1 |
| CCT241533 | CHK2 | 3[1][2][3] | 1.16[1][2] | ~80-fold (CHK1 IC50 = 245 nM)[1][4] |
| VRX0466617 | CHK2 | 120[5] | 11[5] | Does not inhibit CHK1 (IC50 >10 µM)[5] |
Table 1: Comparison of Biochemical Potency and Selectivity. This table summarizes the key biochemical parameters of CCT241533 and VRX0466617 against CHK2.
Cellular Efficacy
In cellular assays, CCT241533 demonstrates potent inhibition of CHK2 activity and growth inhibitory effects in various human tumor cell lines.
| Compound | Cell Line | Assay Type | GI50 (µM) |
| CCT241533 | HT-29 (colon) | SRB Assay | 1.7[1][2][4] |
| HeLa (cervical) | SRB Assay | 2.2[1][2][4] | |
| MCF-7 (breast) | SRB Assay | 5.1[1][2][4] | |
| VRX0466617 | LCL-N (lymphoblastoid) | Cellular CHK2 inhibition | 5-10 (effective concentration)[6] |
Table 2: Comparison of Cellular Activity. This table presents the growth inhibitory concentrations of CCT241533 in different cancer cell lines and the effective cellular concentration for VRX0466617.
CCT241533 has been shown to block CHK2 activity in cells in response to DNA damage, as measured by the inhibition of CHK2 autophosphorylation at Serine 516 and the prevention of HDMX degradation.[1][2][3] VRX0466617 also demonstrates cellular target engagement by inhibiting the ionizing radiation-induced activation of CHK2 at concentrations between 5 and 10 µM.[5][6]
Mechanism of Action
Both CCT241533 and VRX0466617 are ATP-competitive inhibitors of CHK2.[1][5] X-ray crystallography has confirmed that CCT241533 binds to the ATP-binding pocket of CHK2.[1][3] This competitive binding prevents the phosphorylation of CHK2 substrates, thereby abrogating its function in the DNA damage response pathway.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biochemical and cellular characterization of VRX0466617, a novel and selective inhibitor for the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chk2 Inhibitors: CCT241533 vs. PV1019
For researchers navigating the landscape of DNA damage response (DDR) inhibitors, selecting the optimal tool is paramount. This guide provides an objective, data-driven comparison of two prominent ATP-competitive Checkpoint Kinase 2 (Chk2) inhibitors: CCT241533 and PV1019. We delve into their biochemical potency, kinase specificity, and cellular activity to assist researchers in making an informed decision for their experimental needs.
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating cell cycle arrest, DNA repair, or apoptosis in response to DNA double-strand breaks. Its role in genomic integrity makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents or PARP inhibitors. Both CCT241533 and PV1019 have emerged as potent and selective inhibitors of Chk2, each with a distinct profile.
Quantitative Performance Overview
The following table summarizes the key biochemical and cellular performance metrics for CCT241533 and PV1019, based on published experimental data.
| Parameter | CCT241533 | PV1019 | Source |
| Biochemical Potency | |||
| Chk2 IC₅₀ | 3 nM | 138 nM (autophosphorylation) | [1][2][3] |
| Chk2 Kᵢ | 1.16 nM | Not Reported | [1][2] |
| Mechanism of Action | ATP Competitive, Reversible | ATP Competitive | [1][3][4] |
| Kinase Selectivity | |||
| Chk1 IC₅₀ | 245 nM | 55,000 nM (55 µM) | [1][3] |
| Selectivity (Chk1 IC₅₀ / Chk2 IC₅₀) | ~82-fold | ~400-fold | [1][3] |
| Off-Target Profile (Kinome Screen) | 4 of 85 kinases inhibited >80% at 1 µM (PHK, MARK3, GCK, MLK1) | Not Reported | [1][5] |
| Cellular Activity | |||
| Inhibition of Chk2 pS516 | Yes (effective at 0.5-1 µM) | Yes (IC₅₀ of 2.8-5 µM) | [1][3][6] |
| Inhibition of HDMX Degradation | Yes (effective at ≥0.25 µM) | Yes | [1][3] |
| Growth Inhibitory IC₅₀ (GI₅₀) | 1.7 µM (HT-29), 2.2 µM (HeLa) | Not Reported | [1] |
| Reported Synergism | |||
| Combination Benefit | PARP inhibitors | Camptothecins, Topotecan, Radiation | [1][3][4] |
Comparative Analysis
Potency: In direct biochemical assays, CCT241533 demonstrates superior potency with an IC₅₀ of 3 nM, significantly lower than the 138 nM reported for PV1019's inhibition of Chk2 autophosphorylation.[1][3] This higher potency suggests that CCT241533 can achieve enzymatic inhibition at lower concentrations in in vitro settings.
Specificity and Selectivity: While both inhibitors are highly selective for Chk2 over its closest homolog, Chk1, PV1019 exhibits a wider selectivity margin (~400-fold) compared to CCT241533 (~82-fold).[1][3] However, CCT241533 has been more broadly profiled against a panel of 85 kinases, revealing only four other kinases with significant inhibition at a high concentration (1 µM).[1][5] This well-documented kinome scan provides a strong baseline for interpreting cellular results and potential off-target effects. The absence of a broad kinase panel for PV1019 makes a direct, comprehensive specificity comparison challenging.
Cellular Activity: Both compounds effectively inhibit Chk2 activity in human tumor cell lines, as evidenced by the blockade of damage-induced Chk2 autophosphorylation (on Ser516) and the prevention of downstream substrate events like HDMX degradation.[1][3] Notably, CCT241533 demonstrates this cellular target engagement at concentrations (0.25-1 µM) well below its growth inhibitory concentrations (GI₅₀), indicating a clear window for mechanistic studies.[1] PV1019 requires slightly higher concentrations (IC₅₀ of 2.8-5 µM) to achieve 50% inhibition of Chk2 autophosphorylation in cells.[3][6]
Visualizing Pathways and Protocols
To better understand the context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: Experimental workflow for characterizing the specificity of Chk2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. Below are summaries of the key experimental protocols used to characterize CCT241533 and PV1019.
Recombinant Chk2 Biochemical Kinase Assay
This assay quantifies the inhibitor's ability to block the enzymatic activity of purified Chk2 in vitro.
-
Objective: Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Principle: Measures the transfer of a radioactive phosphate (from [γ-³²P]ATP) by recombinant Chk2 to a generic or specific substrate (e.g., histone H1 or a synthetic peptide).
-
General Protocol:
-
Recombinant human Chk2 kinase is incubated in a kinase buffer.
-
A serial dilution of the inhibitor (CCT241533 or PV1019) dissolved in DMSO is added.
-
The kinase reaction is initiated by adding a mix of the substrate (e.g., Histone H1) and [γ-³²P]ATP. For ATP competition assays, this is repeated at varying ATP concentrations.[1][3]
-
The reaction is allowed to proceed for a set time at 30°C and is then stopped (e.g., by adding phosphoric acid).
-
The phosphorylated substrate is captured (e.g., on a filter membrane), and unincorporated ³²P is washed away.
-
Radioactivity is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
Cellular Chk2 Autophosphorylation Assay
This cell-based assay validates that the inhibitor can access and engage its target within a cellular context.
-
Objective: Measure the inhibition of Chk2 activation in response to DNA damage in cells.
-
Principle: Uses immunoblotting (Western blot) to detect the phosphorylation of Chk2 at Serine 516, a marker of its activation, following DNA damage.
-
General Protocol:
-
Human cancer cell lines (e.g., OVCAR-4, HT-29, HeLa) are cultured.[1][6]
-
Cells are pre-treated with various concentrations of the Chk2 inhibitor or DMSO (vehicle control) for 1-2 hours.[3][7]
-
DNA damage is induced using an agent like etoposide, topotecan, or ionizing radiation (IR).[1][3]
-
After a further incubation period, cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified (e.g., via BCA assay) to ensure equal loading.
-
Proteins are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phospho-Chk2 (Ser516) and total Chk2. An antibody for a loading control (e.g., actin) is also used.
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Band intensities are quantified to determine the reduction in pS516 levels relative to the total Chk2 and loading control.
-
Sulforhodamine B (SRB) Cell Growth Inhibition Assay
This assay measures the impact of the inhibitor on cell proliferation or cytotoxicity.
-
Objective: Determine the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).
-
Principle: SRB is a dye that binds stoichiometrically to cellular proteins. The amount of bound dye is proportional to the total cell mass.
-
General Protocol:
-
Cells (e.g., HT-29, HeLa) are seeded in 96-well plates and allowed to attach overnight.[1]
-
Cells are treated with a range of concentrations of the inhibitor (e.g., CCT241533) for a prolonged period (e.g., 96 hours).[2]
-
At the end of the treatment, cells are fixed with trichloroacetic acid (TCA).
-
Plates are washed, and the fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader (e.g., at 540 nm).
-
The GI₅₀ is calculated by plotting the percentage of cell growth against the inhibitor concentration.[2]
-
Conclusion
Both CCT241533 and PV1019 are valuable chemical probes for investigating Chk2 function.
CCT241533 stands out for its high biochemical potency and well-characterized specificity profile across a broad kinase panel. Its demonstrated ability to engage cellular Chk2 at sub-micromolar concentrations makes it an excellent choice for mechanistic studies aiming to minimize off-target effects. Its reported synergy with PARP inhibitors points to its potential in synthetic lethality approaches.[1]
PV1019 offers a wider selectivity margin against Chk1, which could be advantageous in experiments where distinguishing between Chk1 and Chk2 signaling is critical. While less potent biochemically, it effectively inhibits Chk2 in cellular models and has shown synergistic effects with traditional chemotherapeutics and radiation, making it a useful tool for studies focused on chemo- or radiosensitization.[3][4]
The choice between CCT241533 and PV1019 will ultimately depend on the specific research question, the experimental system, and the desired concentration window for achieving selective Chk2 inhibition. This guide, with its supporting data and protocols, serves as a foundational resource for making that selection.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating CCT241533-Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Annexin V staining against other common methods for validating apoptosis induced by the CHK2 inhibitor, CCT241533. This guide includes supporting experimental data, detailed protocols, and visual diagrams of key cellular pathways and workflows.
CCT241533 is a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a crucial enzyme in the DNA damage response pathway.[1][2] Inhibition of CHK2 by CCT241533 has been shown to potentiate the cytotoxic effects of PARP inhibitors, leading to increased apoptosis in cancer cells.[1][2] Accurate quantification of apoptosis is therefore critical in evaluating the efficacy of CCT241533-based therapeutic strategies. Annexin V staining is a widely adopted method for this purpose.
CCT241533 and the Induction of Apoptosis
CCT241533 functions by binding to the ATP pocket of CHK2, thereby inhibiting its kinase activity.[1][2] In the context of cancer therapy, particularly in combination with PARP inhibitors, this disruption of the DNA damage response can lead to an accumulation of DNA damage that triggers programmed cell death, or apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] This externalized PS provides a binding site for Annexin V, making it an excellent marker for early apoptotic events.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Control Experiments for CCT241533 Dihydrochloride Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCT241533 dihydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), with other CHK2 inhibitors.[1][2] It includes detailed experimental protocols and supporting data to aid in the design of robust control experiments for in vitro and in vivo studies.
Introduction to this compound
CCT241533 is a highly potent inhibitor of CHK2 with an IC50 of 3 nM.[1][2][3] It demonstrates significant selectivity for CHK2 over other kinases, including CHK1.[2] The primary mechanism of action of CCT241533 is the inhibition of CHK2 activity in response to DNA damage. A key characteristic of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancer cells with p53 deficiencies.[1][3]
Comparison with Alternative CHK2 Inhibitors
A critical aspect of designing control experiments is the inclusion of alternative compounds to benchmark the efficacy and specificity of CCT241533. The following table summarizes the in vitro potency of CCT241533 and other known CHK2 inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| CCT241533 | CHK2 | 3 | Highly potent and selective. [1][2][3] |
| CHK1 | 190 | ~63-fold selectivity over CHK1.[2] | |
| VRX0466617 | CHK2 | 120 | Selective for CHK2 over CHK1. |
| PV1019 | CHK2 | 24 - 138 | Potency varies depending on the assay conditions.[4] |
| 2-arylbenzimidazole (compound 2h) | CHK2 | 15 | Potent CHK2 inhibitor. |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are protocols for key assays used to characterize CCT241533 and its alternatives.
In Vitro CHK2 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of CHK2 by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant CHK2 enzyme
-
CHK2 substrate (e.g., CHKtide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
CCT241533 and other inhibitors
-
96-well white-walled plates
Procedure:
-
Prepare serial dilutions of CCT241533 and control inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, substrate, and ATP.
-
Add the diluted inhibitors to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Initiate the kinase reaction by adding the recombinant CHK2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the CHK2 activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Phospho-CHK2 (Ser516)
This protocol is designed to detect the phosphorylation of CHK2 at Serine 516, a key marker of CHK2 activation in response to DNA damage.
Materials:
-
Cell lines (e.g., HT-29, HeLa)
-
CCT241533 and other inhibitors
-
DNA damaging agent (e.g., etoposide, doxorubicin)
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CHK2 (Ser516) and mouse/rabbit anti-total CHK2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of CCT241533 or control inhibitors for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for the desired duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK2 (Ser516) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CHK2.
Cell Viability (Sulforhodamine B - SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
CCT241533, PARP inhibitor (e.g., olaparib), and control CHK2 inhibitors
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of CCT241533 alone, the PARP inhibitor alone, or a combination of both. Include vehicle-treated cells as a control.
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The potentiation index can be calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with the CHK2 inhibitor.[2]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of CCT241533 in combination with a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., a p53-deficient line sensitive to PARP inhibitors)
-
CCT241533 and Olaparib
-
Vehicle solutions for drug administration
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups (e.g., Vehicle, CCT241533 alone, Olaparib alone, CCT241533 + Olaparib).
-
Administer the drugs according to a predetermined schedule and dosage. For example, Olaparib could be administered orally at 50 mg/kg daily, and CCT241533 could be administered via an appropriate route and schedule determined by pharmacokinetic studies.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pCHK2, immunohistochemistry).
Visualizations
CHK2 Signaling Pathway in DNA Damage Response
Caption: CHK2 activation and downstream signaling in response to DNA double-strand breaks.
Experimental Workflow for Inhibitor Comparison
Caption: A logical workflow for the comprehensive comparison of CHK2 inhibitors.
Logical Diagram for Control Selection
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CCT241533: A Comparative Guide to its Specificity Against Chk1 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor CCT241533 with other notable Chk1 inhibitors, focusing on its specificity in cellular assays. The information is intended to assist researchers in selecting the appropriate tool compound for their studies in the DNA damage response (DDR) and cell cycle regulation.
Overview of Chk1 Inhibition
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response pathway.[1] Upon DNA damage, Chk1 is activated by ATR (Ataxia Telangiectasia and Rad3-related) kinase, leading to cell cycle arrest to allow time for DNA repair.[1] Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.
CCT241533: A Potent Chk2 Inhibitor with Off-Target Chk1 Activity
CCT241533 is a well-characterized and potent ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), with a reported IC50 of 3 nM in biochemical assays.[2][3] While primarily targeting Chk2, it exhibits significantly less potent, yet measurable, activity against Chk1, with a biochemical IC50 of approximately 245 nM, indicating an 80-fold selectivity for Chk2 over Chk1.[2]
Comparative Analysis of Inhibitor Specificity
To provide a clear perspective on the cellular specificity of CCT241533 for Chk1, this guide compares its activity with three other well-characterized Chk1 inhibitors: MK-8776, SRA737 (CCT245737), and LY2606368 (Prexasertib). It is important to note that in vitro kinase assays are not always predictive of the activity of inhibitors in a cellular context.[1]
Biochemical and Cellular Potency
The following table summarizes the available IC50 data for CCT241533 and its comparators against Chk1 and Chk2 in both biochemical and cellular assays. The cellular IC50 values are typically determined by measuring the inhibition of Chk1 autophosphorylation at Ser296 or by assessing the abrogation of a DNA damage-induced cell cycle checkpoint.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Selectivity (Chk2/Chk1 - Biochemical) | Fold Selectivity (Chk2/Chk1 - Cellular) |
| CCT241533 | Chk1 | 245[2] | Minimal inhibition of S296 autophosphorylation observed[2] | 0.012 (Highly Chk2 Selective) | Not Determined |
| Chk2 | 3[2][4] | ~500 (inhibition of S516 autophosphorylation)[2] | |||
| MK-8776 | Chk1 | 3[5][6] | 300[1] | 500[6] | ~33[1] |
| Chk2 | 1500[6] | 10000[1] | |||
| SRA737 | Chk1 | 1.4[7] | 1000[1] | >1000[7] | ~30[1] |
| Chk2 | >2440[7] | 30000[1] | |||
| LY2606368 | Chk1 | <1[1] | 3[1] | 8[1][8] | 100[1] |
| Chk2 | 8[1][8] | 300[1] |
Note: Cellular IC50 values can vary depending on the cell line and the specific assay used.
Chk1 Signaling Pathway
The diagram below illustrates the central role of Chk1 in the DNA damage response pathway.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Unlocking Synergistic Lethality: A Comparative Guide to CCT241533 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research. This guide provides a comprehensive evaluation of the synergistic effects observed when combining the selective CHK2 inhibitor, CCT241533, with Poly (ADP-ribose) polymerase (PARP) inhibitors. By presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document serves as a critical resource for researchers exploring novel cancer therapeutic strategies.
Executive Summary
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response (DDR) pathway. PARP inhibitors represent a class of drugs that induce synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, most notably mutations in BRCA1/2. Preclinical evidence robustly demonstrates that the combination of CCT241533 with PARP inhibitors leads to a significant potentiation of cancer cell cytotoxicity. This synergistic interaction is attributed to the dual disruption of critical DNA repair pathways, ultimately leading to catastrophic DNA damage and apoptotic cell death.
Mechanism of Synergy: A Two-Pronged Attack on DNA Repair
The synergistic lethality of the CCT241533 and PARP inhibitor combination stems from the inhibition of two distinct but complementary DNA damage repair pathways.
-
PARP Inhibition: PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cells with competent homologous recombination (HR) repair, these DSBs can be efficiently repaired.
-
CHK2 Inhibition by CCT241533: CHK2 is a key kinase activated in response to DSBs, playing a vital role in cell cycle arrest and the activation of HR repair proteins, including BRCA1. CCT241533, by inhibiting CHK2, prevents the proper activation of the HR repair machinery.
The combination of a PARP inhibitor with CCT241533 creates a scenario where an increased load of DSBs (due to PARP inhibition) coincides with a crippled HR repair pathway (due to CHK2 inhibition). This overload of unrepaired DNA damage triggers apoptosis and leads to enhanced cancer cell killing.
Comparative Performance: CCT241533 in Combination with PARP Inhibitors
Experimental data consistently demonstrates the ability of CCT241533 to significantly enhance the cytotoxic effects of PARP inhibitors in various cancer cell lines. The following tables summarize key findings from in vitro studies.
Table 1: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533 in Cancer Cell Lines
| Cell Line | PARP Inhibitor | CCT241533 GI50 (µM) | PARP Inhibitor GI50 (µM) Alone | PARP Inhibitor GI50 (µM) with CCT241533 | Potentiation Index (PI) |
| HeLa | AG14447 | 2.2 | 1.5 | 0.2 | 7.5 |
| HT-29 | AG14447 | 1.7 | 0.8 | 0.1 | 8.0 |
| HeLa | Olaparib | 2.2 | 10.0 | 2.0 | 5.0 |
GI50: The concentration of a drug that causes 50% inhibition of cell growth. Potentiation Index (PI): The ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT241533. A PI greater than 1 indicates synergy.
Table 2: Induction of Apoptosis by CCT241533 and Olaparib Combination in HeLa Cells
| Treatment | % Apoptotic Cells (72h) | % Apoptotic Cells (96h) |
| Control | ~5% | ~5% |
| CCT241533 (3 µM) | ~10% | ~12% |
| Olaparib (10 µM) | ~15% | ~20% |
| CCT241533 (3 µM) + Olaparib (10 µM) | ~40% | ~55% |
Data are approximate values based on published findings for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data presented above.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay:
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of CCT241533, a PARP inhibitor, or the combination of both for 96 hours.
-
Cell Fixation: Gently fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.
2. Colony Forming Assay:
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with the drugs for a specified period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated relative to the untreated control.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drug combinations for the desired time points (e.g., 72 and 96 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Conclusion and Future Directions
The combination of the CHK2 inhibitor CCT241533 with PARP inhibitors represents a promising therapeutic strategy that leverages the principles of synthetic lethality to induce robust anti-cancer effects. The data presented in this guide highlights the significant potentiation of cytotoxicity and induction of apoptosis when these two classes of agents are used in concert. The detailed experimental protocols provide a foundation for further investigation into this synergistic interaction.
Future research should focus on:
-
In vivo validation: Translating these in vitro findings into preclinical animal models to assess efficacy and safety.
-
Biomarker discovery: Identifying predictive biomarkers beyond BRCA mutations that can identify patient populations most likely to respond to this combination therapy.
-
Exploring resistance mechanisms: Understanding potential mechanisms of resistance to this combination therapy to develop strategies to overcome them.
This comparative guide serves as a valuable resource for the scientific community to advance the development of novel and effective combination therapies for cancer treatment.
CCT241533: A Preclinical Checkpoint Kinase 2 Inhibitor with Therapeutic Potential in Combination Therapy
A comparative analysis of the preclinical CHK2 inhibitor CCT241533 against clinically evaluated checkpoint kinase inhibitors, exploring its potential and charting future research avenues.
While CCT241533 has not yet entered human clinical trials, its potent and selective inhibition of Checkpoint Kinase 2 (CHK2) demonstrated in preclinical studies highlights its potential as a valuable agent in cancer therapy, particularly in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comparative overview of CCT241533's preclinical data against other checkpoint kinase inhibitors that have progressed to clinical evaluation, and outlines potential future research directions.
Mechanism of Action: Targeting the DNA Damage Response
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, CHK2 phosphorylates a range of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[1] Many tumors exhibit deficiencies in the G1 checkpoint, often due to p53 mutations, making them heavily reliant on the S and G2 checkpoints, which are regulated by CHK1 and CHK2. By inhibiting CHK2, CCT241533 can abrogate this cell cycle arrest, leading to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality, especially in cancer cells with existing DNA repair defects.[2]
The preclinical evidence strongly suggests that the therapeutic potential of CCT241533 is most pronounced when used in combination with PARP inhibitors.[3][4] PARP inhibitors block the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication.[5] In cancer cells, particularly those with p53 deficiencies, the inhibition of CHK2 by CCT241533 prevents the cells from arresting to repair this damage, leading to a synergistic cytotoxic effect.[3]
Preclinical Data Comparison
CCT241533 demonstrates high potency and selectivity for CHK2 in in vitro assays.[3][4] The following table compares its preclinical profile with that of Prexasertib and AZD7762, two checkpoint kinase inhibitors that have been evaluated in clinical trials.
| Compound | Target(s) | IC50 (CHK2) | IC50 (CHK1) | Selectivity (CHK1/CHK2) | Cellular GI50 | Key Preclinical Finding |
| CCT241533 | CHK2 | 3 nM[3][4][6] | 190-245 nM[3][6] | ~63-80 fold | 1.7 µM (HT-29), 2.2 µM (HeLa), 5.1 µM (MCF-7)[3][6] | Potentiates cytotoxicity of PARP inhibitors in p53-deficient cells.[3][4] |
| Prexasertib (LY2606368) | CHK1/CHK2 | - | - | Dual inhibitor | - | Induces DNA damage and apoptosis as a single agent.[7] |
| AZD7762 | CHK1/CHK2 | - | - | Potent Chk1 inhibitor | - | Potentiates the efficacy of DNA-damaging agents like gemcitabine.[8][9] |
Clinical Landscape of Alternative Checkpoint Kinase Inhibitors
While CCT241533 remains in the preclinical stage, other checkpoint kinase inhibitors have been investigated in clinical trials, offering insights into the potential clinical applications and challenges for this class of drugs.
| Drug | Target(s) | Phase of Development | Combination Therapies Investigated | Key Clinical Findings/Status |
| Prexasertib (LY2606368) | CHK1/CHK2 | Phase 1/2[7][10][11] | Monotherapy, with PD-L1 inhibitors, chemotherapy[7][12] | Showed single-agent activity in recurrent ovarian cancer.[7][11] Pediatric trials have been conducted.[13] |
| AZD7762 | CHK1/CHK2 | Phase 1[14][15] | Gemcitabine[14][15] | Development was halted due to unpredictable cardiac toxicity.[14] Showed some anti-tumor responses.[14][15] |
Experimental Protocols
The preclinical evaluation of CCT241533 involved several key experimental methodologies to determine its potency, selectivity, and cellular effects.
Enzyme Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT241533 against CHK2 and other kinases.
-
Method: Recombinant CHK2 enzyme activity was measured in the presence of varying concentrations of CCT241533 and ATP. The inhibition of kinase activity was quantified to calculate the IC50 value.[3]
Cellular Growth Inhibition (GI50) Assay (SRB Assay):
-
Objective: To measure the cytotoxic effects of CCT241533 alone and in combination with other agents.
-
Method: Human tumor cell lines (e.g., HT-29, HeLa, MCF-7) were treated with increasing concentrations of CCT241533 for 96 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell density. The GI50, the concentration at which cell growth is inhibited by 50%, was then calculated.[3][6]
Western Blotting for Biomarker Analysis:
-
Objective: To confirm the on-target activity of CCT241533 in cells by observing changes in downstream signaling molecules.
-
Method: Cells were treated with a DNA-damaging agent (e.g., etoposide) with or without CCT241533. Cell lysates were then prepared, and proteins were separated by gel electrophoresis and transferred to a membrane. Antibodies specific for total CHK2, phosphorylated CHK2 (pS516), and other downstream targets were used to detect changes in protein levels and phosphorylation status, confirming inhibition of the CHK2 pathway.[3]
Potentiation Index (PI) Calculation:
-
Objective: To quantify the synergistic effect of CCT241533 with other drugs.
-
Method: The GI50 of a genotoxic agent or PARP inhibitor was determined alone and in the presence of a fixed concentration of CCT241533. The potentiation index was calculated as the ratio of the GI50 of the agent alone to the GI50 of the agent in combination with CCT241533. A PI greater than 1 indicates a synergistic effect.[3][6]
Future Research Directions and Potential
The preclinical data for CCT241533 provides a strong rationale for its further development, particularly as a combination therapy. Future research should focus on several key areas to bridge the gap from preclinical findings to potential clinical application.
Further Preclinical Validation:
-
In vivo studies: Efficacy studies in animal models (xenografts) using CCT241533 in combination with PARP inhibitors are crucial to validate the in vitro findings and to assess the therapeutic window.
-
Biomarker discovery: Identifying predictive biomarkers for sensitivity to the CCT241533/PARP inhibitor combination will be essential for patient selection in future clinical trials. This could include specific DNA repair gene mutations beyond p53.
-
Toxicity studies: Comprehensive toxicology studies are necessary to evaluate the safety profile of CCT241533 before it can be considered for human trials.
Potential Clinical Development:
-
Phase I Clinical Trial Design: A future Phase I clinical trial could evaluate the safety, tolerability, and recommended Phase II dose of CCT241533 in combination with an approved PARP inhibitor. The target patient population could be individuals with advanced solid tumors harboring p53 mutations or other defects in the DNA damage response pathway.
-
Combination with other therapies: Exploring the synergy of CCT241533 with other DNA-damaging agents or immunotherapies could broaden its therapeutic potential.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bionews.com [bionews.com]
- 8. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Combination Study of Prexasertib (LY2606368), CHK1 inhibitor, and LY3300054, PD-L1 inhibitor, in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 13. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of CCT241533 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of CCT241533 dihydrochloride, a potent and selective CHK2 inhibitor used in research. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
Given that this compound is an active pharmacological agent, it should be treated as hazardous chemical waste. The following procedures are based on general best practices for chemical disposal and information available from suppliers. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Summary of Key Disposal Information
| Waste Type | Recommended Disposal Protocol |
| Unused or Expired Solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Solutions of this compound | Collect in a designated, leak-proof, and compatible hazardous waste container. Common solvents like DMSO should be disposed of as flammable liquid waste. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Place in a designated hazardous waste container for solid waste. Avoid placing sharp objects directly in bags; use a designated sharps container. |
| Spill Cleanup Materials | All materials used to clean a spill of this compound (e.g., absorbent pads, wipes) must be disposed of as hazardous waste. |
Detailed Experimental Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Segregation and Collection of Waste:
-
Solid Waste:
-
Carefully transfer any unused or expired solid this compound into a designated hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof container for hazardous liquid waste.
-
The container must be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).
-
Do not mix different types of solvent waste unless explicitly permitted by your EHS department.
-
Label the container clearly with "Hazardous Waste," the full chemical name, the solvent(s) used, and the estimated concentration of the compound.
-
-
Contaminated Materials:
-
Dispose of all disposable labware that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous solid waste container.
-
For contaminated sharps (e.g., needles, broken glass), use a designated sharps container that is puncture-resistant and leak-proof.
-
3. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.
-
Collection: Place all contaminated absorbent materials and any contaminated PPE into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or a detergent solution), and dispose of the cleaning materials as hazardous waste.
4. Storage and Final Disposal:
-
Store all hazardous waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS personnel.
-
Ensure containers are kept closed except when adding waste.
-
Contact your EHS department to schedule a pickup for final disposal. Do not attempt to dispose of this compound via standard trash or down the drain.
Disposal Workflow
Essential Safety and Operational Guide for Handling CCT241533 Dihydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following stringent safety protocols when handling CCT241533 dihydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment and prevent exposure to this potent checkpoint kinase 2 (Chk2) inhibitor.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or accidental splashing.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust particles. |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use a properly fitted respirator if ventilation is inadequate or when handling large quantities or for prolonged periods. | To prevent inhalation of the compound, especially if it becomes airborne. The necessity should be determined by a risk assessment. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Specific supplier recommendations indicate storage at -20°C for long-term stability.[1][2]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Spill Management:
In the event of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting cleanup.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in a sealed, labeled container and disposed of according to local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
In Vitro Cell-Based Assay for CHK2 Inhibition:
This protocol is a representative example of how this compound is used in a research setting to assess its inhibitory effect on CHK2 in human tumor cell lines.[3]
-
Cell Culture: Culture human tumor cell lines (e.g., HT-29, HeLa) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[1][2][4] Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Cell Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce DNA damage by adding a DNA-damaging agent (e.g., etoposide) and incubate for an additional period (e.g., 5 hours).[3]
-
-
Endpoint Analysis: Lyse the cells and analyze the inhibition of CHK2 activity by methods such as Western blotting to detect the phosphorylation status of CHK2 or its downstream targets.
Quantitative Data Summary:
| Parameter | Value | Source(s) |
| Molecular Weight | 515.41 g/mol | [4] |
| CAS Number | 1962925-28-5 | [4] |
| Appearance | Crystalline solid | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | DMSO: ~30 mg/mL[2]Ethanol: ~5 mg/mL[2]Water: Soluble to 10 mM with gentle warming[4]PBS (pH 7.2): ~0.5 mg/mL[2] | [2][4] |
| Biological Activity (IC50) | 3 nM for CHK2 | [3][5][6][7] |
Visualized Workflows
Safe Handling Workflow for this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. taiclone.com [taiclone.com]
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